2-Phenylbutan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHYBVJPSZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030816 | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-75-9 | |
| Record name | α-Ethyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1565-75-9 | |
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| Record name | 2-Phenylbutan-2-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.877 | |
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Foundational & Exploratory
2-Phenylbutan-2-ol chemical properties and structure
An In-depth Technical Guide to 2-Phenylbutan-2-ol: Chemical Properties and Structure
Introduction
This compound is a tertiary alcohol characterized by a butyl chain with a phenyl and a hydroxyl group attached to the second carbon atom. Its unique structure makes it a subject of interest in various chemical syntheses and a useful intermediate for the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a chiral center at the second carbon of the butane (B89635) chain, which is bonded to a methyl group, an ethyl group, a phenyl group, and a hydroxyl group.
Caption: Chemical structure of this compound.
The molecule is identified by several standard chemical identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1565-75-9[1][2] |
| Molecular Formula | C₁₀H₁₄O[1][2][3] |
| SMILES | CCC(C)(C1=CC=CC=C1)O[1][4] |
| InChI | InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3[1] |
| InChIKey | XGLHYBVJPSZXIF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molar Mass | 150.22 g/mol [1][3] |
| Density | 0.977 g/mL at 25 °C[2][3][5] |
| Boiling Point | 107-108 °C at 20 mmHg[2][3][5] |
| Melting Point | -5 °C[2][3][5] |
| Flash Point | 195 °F (90.6 °C) |
| Refractive Index | n20/D 1.519[2][3][5] |
| Solubility | Soluble in water and many organic solvents.[3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent.
Reaction Scheme 1: Acetophenone (B1666503) with Ethylmagnesium Bromide C₆H₅COCH₃ + C₂H₅MgBr → C₆H₅C(OMgBr)(C₂H₅)(CH₃) --(H₂O)--> C₆H₅C(OH)(C₂H₅)(CH₃)[6]
Reaction Scheme 2: Ethyl Phenyl Ketone with Methylmagnesium Bromide C₆H₅COC₂H₅ + CH₃MgBr → C₆H₅C(OMgBr)(C₂H₅)(CH₃) --(H₂O)--> C₆H₅C(OH)(C₂H₅)(CH₃)[6]
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. The appropriate alkyl halide (e.g., bromoethane (B45996) for Scheme 1) dissolved in anhydrous ether is added dropwise from the funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
-
Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the ketone (e.g., acetophenone for Scheme 1) dissolved in anhydrous ether is added slowly from the dropping funnel while the reaction mixture is cooled in an ice bath.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion. The complex is then hydrolyzed by carefully pouring it over a mixture of crushed ice and a dilute acid (e.g., H₂SO₄ or NH₄Cl solution).
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic methods.[7]
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The broad singlet for the hydroxyl proton is also observable.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between salt plates (e.g., NaCl), or analyzed using an ATR-FTIR spectrometer. The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, as well as C-H and C=C stretching frequencies for the alkyl and aromatic portions.
-
Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS). The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Chemical Reactivity and Mechanisms
This compound, as a tertiary alcohol, undergoes reactions typical for this class of compounds, including nucleophilic substitution and elimination reactions, often proceeding through a stable tertiary carbocation intermediate.
Sₙ1 Reaction with Ethanol (B145695)
When dissolved in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄), this compound undergoes a unimolecular nucleophilic substitution (Sₙ1) reaction to form 2-ethoxy-2-phenylbutane as the major product.[8]
Mechanism:
-
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation.
-
Nucleophilic Attack: A molecule of ethanol (the solvent and nucleophile) attacks the electrophilic carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated by another molecule of ethanol or water to yield the final ether product, 2-ethoxy-2-phenylbutane, and regenerate the acid catalyst.
Caption: Sₙ1 reaction pathway of this compound.
Safety and Handling
This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1][9][10] It is also a flammable liquid.[3]
Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[9]
-
Keep away from open flames, sparks, and other ignition sources.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]
-
In case of a spill, remove all ignition sources and clean up with an inert absorbent material.[9]
References
- 1. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]
- 5. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 6. This compound can be prepared by which of the following combinations ? [allen.in]
- 7. spectrabase.com [spectrabase.com]
- 8. homework.study.com [homework.study.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
(R)-2-phenylbutan-2-ol synthesis and characterization
An in-depth technical guide to the synthesis and characterization of (R)-2-phenylbutan-2-ol for researchers, scientists, and drug development professionals.
Introduction
(R)-2-phenylbutan-2-ol is a chiral tertiary alcohol of significant interest in synthetic organic chemistry and pharmacological research.[1] Its structure contains a quaternary stereocenter, a carbon atom bonded to four different groups (phenyl, ethyl, methyl, and hydroxyl), which makes its stereoselective synthesis a notable challenge.[1] Enantiomerically pure tertiary alcohols are crucial building blocks for the synthesis of complex, biologically active molecules and pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary methods for the asymmetric synthesis of (R)-2-phenylbutan-2-ol, detailed experimental protocols, and a thorough guide to its characterization.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for 2-phenylbutan-2-ol is presented below. Note that unless a chiral environment is introduced (e.g., a chiral solvent or derivatizing agent), the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [4][5] |
| Molecular Weight | 150.22 g/mol | [4][5] |
| Appearance | Colorless liquid | |
| Boiling Point | 107-108 °C at 20 mmHg | |
| Density | 0.977 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.519 | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.5 (m, 5H, Ar-H), 1.8-2.0 (q, 2H, -CH₂-), 1.6 (s, 1H, -OH), 1.5 (s, 3H, -CH₃), 0.8 (t, 3H, -CH₂-CH₃) | [6][7] |
| ¹³C NMR | A compilation of ¹³C NMR data is available in public databases.[5][8] | |
| Specific Rotation [α] | The specific rotation of an enantiomer is a key characteristic. For example, (S)-2-butanol is dextrorotatory (+), while (R)-2-butanol is levorotatory (-).[9] The specific, experimentally determined value for (R)-2-phenylbutan-2-ol must be measured or sourced from literature for a synthesized sample. |
Asymmetric Synthesis of (R)-2-phenylbutan-2-ol
The creation of the chiral quaternary center in (R)-2-phenylbutan-2-ol requires highly stereoselective methods. The most prominent and practical approach is the asymmetric addition of an organometallic reagent to a prochiral ketone.
Asymmetric Grignard Reaction
The addition of a Grignard reagent to a ketone is a classic method for forming tertiary alcohols.[10][11] To achieve enantioselectivity, this reaction can be performed in the presence of a chiral ligand that coordinates to the magnesium atom, thereby creating a chiral environment that directs the nucleophilic attack from one face of the ketone.
There are three primary retrosynthetic pathways for synthesizing this compound via a Grignard reaction:
-
Ethylmagnesium bromide addition to acetophenone (B1666503) (C₆H₅COCH₃).[12][13]
-
Methylmagnesium bromide addition to propiophenone (B1677668) (C₆H₅COC₂H₅).[12]
-
Phenylmagnesium bromide addition to 2-butanone (B6335102) (CH₃COC₂H₅).[12]
For the synthesis of (R)-2-phenylbutan-2-ol, a common strategy involves the addition of ethylmagnesium bromide to acetophenone in the presence of a suitable chiral ligand.
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for producing chiral molecules.[1] While specific protocols for (R)-2-phenylbutan-2-ol are less common, related transformations suggest high potential. For instance, the asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase (ADH) enzyme can yield enantiopure alcohols.[1] A chemoenzymatic approach could involve the synthesis of the precursor ketone followed by a stereoselective enzymatic reduction.[14]
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Grignard Reaction
This protocol is an adapted procedure for the enantioselective addition of ethylmagnesium bromide to acetophenone, which requires careful optimization of the chiral ligand and reaction conditions to achieve high enantiomeric excess (ee) of the (R)-enantiomer.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl bromide
-
Acetophenone
-
Chiral ligand (e.g., a chiral diamine/phenol ligand)[15]
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
All glassware must be oven-dried to be free of water.[16]
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium is consumed.[17]
-
Asymmetric Addition: In a separate, dry flask under an inert atmosphere, dissolve the chiral ligand in anhydrous toluene. Cool this solution to the optimized temperature (e.g., -78 °C). Add the freshly prepared ethylmagnesium bromide solution dropwise. After stirring for 30 minutes, add a solution of acetophenone in anhydrous toluene dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[18] Allow the mixture to warm to room temperature.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[19]
-
Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[20]
Protocol 2: Characterization and Chiral Analysis
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[21]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[21]
-
Analysis: Compare the obtained spectra with reference data to confirm the chemical structure of this compound.
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric excess of the synthesized product.[22][23]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of chiral alcohols. Examples include columns like Chiralpak® or Chiralcel®.[24][25]
-
Method Development:
-
Mobile Phase: Start with a normal-phase mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).[25]
-
Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.[25][26]
-
Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.[26] Also prepare a solution of the racemic this compound to identify the retention times of both enantiomers.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
C. Polarimetry (Specific Rotation)
-
Measurement: Dissolve a precisely weighed amount of the sample in a specific solvent (e.g., ethanol) to a known concentration (c, in g/mL). Measure the observed optical rotation (α) using a polarimeter with a cell of a known path length (l, in decimeters).[27]
-
Calculation: Calculate the specific rotation [α] using the formula: *[α] = α / (l * c)[9]
-
Comparison: Compare the measured specific rotation to the literature value for the enantiomerically pure compound to assess optical purity.
Visualization of Workflows
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-PHENYL-2-BUTANOL(1565-75-9) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]
- 11. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound can be prepared by which of the following combinations ? [allen.in]
- 14. benchchem.com [benchchem.com]
- 15. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. shimadzu.com [shimadzu.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Phenylbutan-2-ol
This technical guide provides a comprehensive overview of 2-phenylbutan-2-ol, including its nomenclature, physicochemical properties, and detailed synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature
The nomenclature of this compound follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound[1]
The molecule exists as a racemate and also has two stereoisomers, designated as:
Synonyms: This compound is also known by several other names, including:
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Boiling Point | 107-108 °C at 20 mmHg | [4][6] |
| Density | 0.977 g/mL at 25 °C | [4][6] |
| Refractive Index | 1.519 at 20 °C | [4][6] |
| pKa | 14.49 ± 0.29 (Predicted) | [4] |
Synthesis of this compound
This compound can be synthesized through various methods. A common and illustrative laboratory-scale preparation involves the use of a Grignard reagent reacting with a ketone.[7][8] There are three such combinations that can yield the desired product. Another synthetic route starts from 3-phenylbut-1-ene via acid-catalyzed hydration.[9]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details one of the three possible Grignard synthesis routes: the reaction of ethyl magnesium bromide with acetophenone (B1666503).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Grignard Reagent (Ethyl Magnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromoethane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a few drops of the bromoethane solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Ketone (Acetophenone):
-
Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound using a Grignard reagent.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-phenylbutane-2-ol | C10H14O | CID 11367088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 5. This compound | 1565-75-9 | Buy Now [molport.com]
- 6. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 7. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]
- 9. youtube.com [youtube.com]
Physical properties of 2-Phenylbutan-2-ol (melting point, boiling point)
An In-depth Technical Guide on the Physical Properties of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical properties of this compound, a tertiary alcohol with applications in organic synthesis. The focus is on its melting and boiling points, with detailed experimental protocols for their determination.
Physical Properties of this compound
This compound (CAS: 1565-75-9) is a colorless liquid at room temperature.[1] Its primary physical characteristics are summarized below. Note that the boiling point is highly dependent on ambient pressure.
Data Summary
The quantitative physical property data for this compound is presented in the table below for ease of reference and comparison.
| Physical Property | Value | Conditions | Source(s) |
| Melting Point | ~ -25 °C | Not Specified | [1] |
| -5 °C | Solvent: hexane | [2] | |
| Boiling Point | 211.5 °C | at 760 mmHg (Standard Pressure) | [3] |
| 107-108 °C | at 20 mmHg (Reduced Pressure) | [1][2][4][5] | |
| Density | 0.977 g/mL | at 25 °C | [2][4] |
| Refractive Index | 1.519 | n20/D | [2][4] |
| Molecular Formula | C₁₀H₁₄O | - | [1][3] |
| Molecular Weight | 150.22 g/mol | - | [1][6] |
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is fundamental for substance identification and purity assessment.[7] Impurities typically depress the melting point and broaden its range, while affecting the boiling point as well.[8][9]
Melting Point Determination
The melting point of a compound is the temperature range over which it transitions from a solid to a liquid state.[7] A common and effective method for its determination is using a capillary tube within a calibrated heating apparatus.
Methodology:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.[7] This can be achieved by grinding the crystalline solid with a mortar and pestle.
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end). The tube is tapped gently to pack the sample tightly into the bottom, aiming for a sample height of 1-2 mm.[8]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[10]
-
Heating and Observation: The apparatus is heated rapidly to about 20°C below the expected melting point.[10] Then, the heating rate is reduced significantly to a slow and steady 1-2°C per minute.
-
Data Recording: Two temperatures are recorded to define the melting point range:
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample quantities, the Thiele tube method is highly effective.
Methodology:
-
Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube or fusion tube.[11]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[13] This entire unit is then clamped and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully submerged.[11]
-
Heating: The side arm of the Thiele tube is heated gently with a burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]
-
Data Recording: Once a steady stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool slowly. The bubbling will stop, and as the temperature drops further, the liquid will be drawn up into the capillary tube. The boiling point is the temperature recorded at the exact moment the liquid enters the capillary tube.[11]
Synthesis Pathway Overview
For context, this compound is a tertiary alcohol and is commonly synthesized via a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Two primary combinations are:
-
Reacting acetophenone (B1666503) (C₆H₅COCH₃) with ethylmagnesium bromide (C₂H₅MgBr).[14]
-
Reacting ethyl phenyl ketone (C₆H₅COC₂H₅) with methylmagnesium bromide (CH₃MgBr).[14][15]
Following the reaction, hydrolysis is performed to yield the final this compound product.[14]
References
- 1. This compound [chembk.com]
- 2. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 3. 2-phenyl-2-butanol | 1565-75-9 [chemnet.com]
- 4. 2-フェニル-2-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 6. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. almaaqal.edu.iq [almaaqal.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound can be prepared by which of the following combinations ? [allen.in]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Data for 2-Phenylbutan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylbutan-2-ol, a tertiary alcohol of interest in various chemical and pharmaceutical research contexts. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation
The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 1.95 | Singlet | 1H | Hydroxyl proton (-OH) |
| 1.79 | Quartet (q) | 2H | Methylene protons (-CH₂) |
| 1.49 | Singlet | 3H | Methyl protons (-CH₃, alpha to phenyl) |
| 0.75 | Triplet (t) | 3H | Methyl protons (-CH₃ of ethyl group) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | Quaternary aromatic carbon (C-ipso) |
| 128.2 | Aromatic methine carbons (C-ortho/C-meta) |
| 126.6 | Aromatic methine carbon (C-para) |
| 125.1 | Aromatic methine carbons (C-ortho/C-meta) |
| 77.2 | Quaternary aliphatic carbon (C-OH) |
| 36.6 | Methylene carbon (-CH₂) |
| 26.5 | Methyl carbon (-CH₃, alpha to phenyl) |
| 8.8 | Methyl carbon (-CH₃ of ethyl group) |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (alcohol) |
| 3090 - 3020 | Medium | C-H stretch (aromatic) |
| 2970 - 2880 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1445 | Medium - Weak | C=C stretch (aromatic ring) |
| 1375 | Medium | C-H bend (methyl) |
| 1150 | Strong | C-O stretch (tertiary alcohol) |
| 765, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Plausible Fragment |
| 150 | Low | [M]⁺ (Molecular Ion) |
| 135 | Moderate | [M - CH₃]⁺ |
| 121 | High | [M - C₂H₅]⁺ |
| 105 | Moderate | [C₈H₉]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 43 | Base Peak | [C₂H₅CO]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the presented spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : A 400 MHz (or higher field) NMR spectrometer was used for data acquisition.
-
¹H NMR Acquisition : A standard one-pulse sequence was used. Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence was employed to obtain a spectrum with singlet peaks for each unique carbon. A spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) were used, with a significantly higher number of scans compared to the ¹H NMR experiment to compensate for the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer.
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum was acquired using the neat liquid. A drop of the sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation : An FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector was utilized.
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. The final spectrum was presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
The mass spectrum was recorded on a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) was injected into the gas chromatograph. The GC separated the analyte from the solvent and any impurities before it entered the mass spectrometer.
-
Ionization : Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.[1] In this process, high-energy electrons bombard the sample molecules, causing the ejection of an electron to form a radical cation (the molecular ion).[1]
-
Mass Analysis : The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection : An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing the relative intensity of each ion.
Mandatory Visualization
The following diagram illustrates the structure of this compound and highlights the origins of key signals in its ¹H NMR, ¹³C NMR, and Mass Spectra.
Caption: Structure of this compound with key NMR and MS correlations.
References
In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of racemic and enantiopure 2-phenylbutan-2-ol.
| Property | Value (Racemic) | Value (R-enantiomer) | Value (S-enantiomer) | Source |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol | --INVALID-LINK-- |
| CAS Number | 1565-75-9 | 1006-06-0 | 53777-08-5 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Specific Rotation ([α]D) | 0° | Not available | Not available | |
| Boiling Point | 107-108 °C at 20 mmHg | Not available | Not available | |
| Density | 0.977 g/mL at 25 °C | Not available | Not available | |
| Refractive Index (n²⁰/D) | 1.519 | Not available | Not available |
Synthesis of Racemic this compound
Racemic this compound is commonly synthesized via a Grignard reaction. This involves the reaction of a ketone with an organomagnesium halide (Grignard reagent). There are three primary combinations of commercially available starting materials that can yield the desired product.
Experimental Protocol: Synthesis via Grignard Reaction (Route 2)
Materials:
-
Acetophenone
-
Ethylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of acetophenone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of acetophenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Chiral Resolution of this compound
The separation of the enantiomers of this compound can be achieved through several methods, including classical resolution via diastereomeric salt formation and chiral chromatography.
Classical Resolution via Diastereomeric Salt Formation
This method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as fractional crystallization due to their different physical properties. For a tertiary alcohol, it is often necessary to first convert it to a derivative, such as a phthalate (B1215562) half-ester, which possesses a carboxylic acid group that can form salts with a chiral base.
Experimental Protocol: Classical Resolution (Proposed)
Step 1: Formation of the Racemic Phthalate Half-Ester
-
React racemic this compound with an equimolar amount of phthalic anhydride in a suitable solvent, such as pyridine.
-
Heat the mixture to ensure complete reaction.
-
After cooling, acidify the mixture to precipitate the half-ester.
-
Collect the precipitate by filtration and purify by recrystallization.
Step 2: Diastereomeric Salt Formation and Separation
-
Dissolve the racemic phthalate half-ester in a suitable solvent, such as acetone (B3395972) or ethanol.
-
Add a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-brucine or another suitable chiral amine) in the same solvent.
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.
-
Collect the crystals by filtration. The enantiomeric excess of the crystallized salt can be enhanced by further recrystallizations.
Step 3: Liberation of the Enantiopure Alcohol
-
Treat the separated diastereomeric salt with an aqueous acid (e.g., dilute HCl) to liberate the enantiomerically enriched phthalate half-ester.
-
Hydrolyze the half-ester with a strong base (e.g., NaOH) to yield the enantiopure this compound.
-
Extract the alcohol with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the pure enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols.
An In-depth Technical Guide on 2-Phenylbutan-2-ol: Molecular Weight and Formula
This technical guide provides a detailed overview of the molecular formula and molecular weight of 2-Phenylbutan-2-ol, a tertiary alcohol with applications in organic synthesis and as a fragrance ingredient. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Molecular Composition and Weight
This compound is a chemical compound composed of carbon, hydrogen, and oxygen atoms. The arrangement of these atoms and their respective counts determine its molecular formula and subsequently its molecular weight, a critical parameter in stoichiometry and material characterization.
Molecular Formula: C10H14O[1][2][3][4]
The molecular formula indicates that a single molecule of this compound contains:
-
10 Carbon atoms
-
14 Hydrogen atoms
-
1 Oxygen atom
Molecular Weight Calculation:
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:
The calculation is as follows: (10 * 12.011 amu) + (14 * 1.008 amu) + (1 * 15.999 amu) = 120.11 amu + 14.112 amu + 15.999 amu = 150.221 amu
This calculated value is consistent with experimentally determined and database-reported molecular weights.[1][2][3]
Data Presentation
For clarity and ease of comparison, the quantitative data for this compound is summarized in the table below.
| Parameter | Value |
| Molecular Formula | C10H14O |
| Molar Mass | 150.22 g/mol |
| Exact Mass | 150.104465 g/mol |
Structural Information
To provide a comprehensive understanding, the structural formula of this compound is presented. The structure consists of a butane (B89635) chain with a phenyl group and a hydroxyl group both attached to the second carbon atom.[17]
Note: Experimental protocols for the synthesis or analysis of this compound and diagrams of signaling pathways are not included in this guide as they are not relevant to the core topic of its molecular weight and formula.
References
- 1. This compound | 1565-75-9 | Buy Now [molport.com]
- 2. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Give the structure formula of following : this compound [allen.in]
Commercial Availability and Technical Guide for 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key experimental protocols related to 2-Phenylbutan-2-ol. The data presented is intended to support researchers and professionals in drug development and other scientific fields in sourcing and utilizing this compound.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to different research and development needs. The compound is offered in various purities and quantities, with pricing varying by supplier and grade. Below is a summary of key suppliers and their offerings.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |
| Sigma-Aldrich | 99% | 5g | $111 | 1565-75-9 |
| - | 25mg | $121 (as Brucine Salt) | - | |
| Synthonix | 98% | 50mg, 100mg, 250mg, 500mg | $219.70, $338, $650, $1000 | 1006-06-0 ((2R)-enantiomer) |
| Santa Cruz Biotechnology | - | - | - | 1565-75-9 |
| BLD Pharm | - | - | - | 1565-75-9 |
| Energy Chemical | - | - | - | 1565-75-9 |
| ChemStrong Scientific Co.,Ltd. | - | - | - | 1565-75-9 |
| Rieke Metals | - | 1g, 5g | $809, $1943 | 1565-75-9 |
| TRC | - | 25mg, 50mg | $45, $65 | 1565-75-9 |
Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1][4] |
| CAS Number | 1565-75-9[1][5] |
| Density | 0.977 g/mL at 25 °C[1][2] |
| Boiling Point | 107-108 °C at 20 mmHg[1][2] |
| Melting Point | -5 °C[1][2] |
| Refractive Index (n20/D) | 1.519[1][2] |
| Appearance | Colorless liquid[6] |
| Solubility | Soluble in water and many organic solvents[6] |
Experimental Protocols
This compound is a versatile chiral tertiary alcohol used as an intermediate in organic synthesis and as a structural analog in neuropharmacology.[1] Below are detailed methodologies for its synthesis.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a common and effective method for the synthesis of this compound. This involves the reaction of a Grignard reagent with a suitable ketone.[4]
Method 1: Ethylmagnesium bromide and Acetophenone (B1666503) [4]
-
Reaction: C₆H₅COCH₃ + C₂H₅MgBr → C₆H₅C(OMgBr)(C₂H₅)(CH₃) C₆H₅C(OMgBr)(C₂H₅)(CH₃) + H₂O → C₆H₅C(OH)(C₂H₅)(CH₃) + Mg(OH)Br
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare the Grignard reagent by adding a solution of bromoethane (B45996) in anhydrous diethyl ether to magnesium turnings.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetophenone in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Method 2: Methylmagnesium bromide and Propiophenone (B1677668) [4]
-
Reaction: C₆H₅COC₂H₅ + CH₃MgBr → C₆H₅C(OMgBr)(CH₃)(C₂H₅) C₆H₅C(OMgBr)(CH₃)(C₂H₅) + H₂O → C₆H₅C(OH)(CH₃)(C₂H₅) + Mg(OH)Br
-
Protocol: The protocol is analogous to Method 1, with propiophenone being used in place of acetophenone and methylmagnesium bromide as the Grignard reagent.
Synthesis of this compound via Acid-Catalyzed Hydration
This method involves the acid-catalyzed hydration of an appropriate alkene, such as 3-phenylbut-1-ene, which proceeds through a carbocation intermediate.[5]
-
Reaction: CH₂(CH)CH(C₆H₅)CH₃ + H₂O --(H⁺)--> C₆H₅C(OH)(CH₃)CH₂CH₃
-
Protocol:
-
To a solution of 3-phenylbut-1-ene in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a strong acid, such as sulfuric acid.[5]
-
Add water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction involves the formation of a secondary carbocation which then rearranges to a more stable tertiary benzylic carbocation via a 1,2-hydride shift.[5]
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation to yield this compound.[5]
-
Chemical Reactions and Applications
This compound can undergo several chemical transformations and has applications in various fields.
-
Synthesis of 2-Phenylbutane: It can be used to synthesize 2-phenylbutane in a reaction with trifluoroacetic acid in dichloromethane.[7]
-
Oxidation: As a tertiary alcohol, it is resistant to mild oxidizing agents. However, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of ketones or carboxylic acids.[1]
-
Dehydration: Under acidic conditions, it can undergo an E1 elimination reaction to form alkenes, with the major product typically being the more stable 2-phenyl-2-butene.[1]
-
Etherification: In the presence of an acid catalyst, it can react with an alcohol to form an ether, such as 2-methoxy-2-phenylbutane when reacted with methanol.[1]
-
Neuropharmacology: It serves as a structural analog for studying compounds that interact with the central nervous system, with potential effects on NMDA receptors.[1]
Experimental Workflow and Signaling Pathway Analysis
While specific signaling pathways involving this compound are not extensively detailed in the public literature, a general workflow for its application in research, particularly in the context of drug development and neuropharmacology, can be outlined. This workflow illustrates the logical progression from compound acquisition to data analysis.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 3. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 4. This compound can be prepared by which of the following combinations ? [allen.in]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound [chembk.com]
- 7. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Phenylbutan-2-ol (CAS No. 1565-75-9), a tertiary alcohol used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Section 1: Chemical and Physical Properties
This compound is a yellow liquid with a faint ester-like odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Yellow liquid with a weak ester-like odor | [1] |
| Specific Gravity | 0.977 (water = 1) | [1] |
| Solubility | Does not mix with water | [1] |
| Boiling Point | Approximately 230 °C | [4] |
| Melting Point | Approximately -25 °C | [4] |
| Stability | Considered stable under normal conditions | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1] The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Pictogram: [2]
Primary Hazards:
-
Harmful if swallowed: Accidental ingestion may cause serious health damage or be fatal.[1] Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious damage to an individual's health.[1]
-
Skin Contact: Prolonged or repeated skin contact may lead to dryness, cracking, irritation, and possible dermatitis.[1] The liquid can degrease the skin, and systemic effects may occur following absorption.[1] Open cuts, abraded, or irritated skin should not be exposed to this material.[1]
-
Eye Contact: While not considered a primary irritant, direct contact may cause temporary discomfort, tearing, or redness.[1]
-
Inhalation: Inhalation of high vapor concentrations, especially at elevated temperatures, can irritate the chest and nose, leading to coughing, sneezing, headache, and nausea.[1] There is some evidence that it may cause respiratory irritation.[1]
-
Flammability: The substance is combustible and presents a slight fire hazard when exposed to heat or flame.[1]
Section 3: Experimental Protocols for Safe Handling
3.1 Engineering Controls
-
Work should be conducted in a well-ventilated area.[5]
-
For procedures with a risk of vapor generation, a chemical fume hood is recommended.[5] Local exhaust ventilation may be necessary in certain situations.[1]
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be selected based on breakthrough time and permeation rate for the specific chemical. Gloves must be inspected before use. | [5][6] |
| Body Protection | A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. | [5][6] |
| Respiratory Protection | If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | Follow OSHA respirator regulations (29 CFR 1910.134).[5] |
3.3 Handling Procedures
-
Avoid all personal contact, including inhalation.[1]
-
Wear protective clothing when there is a risk of exposure.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep containers securely sealed when not in use.[1]
-
Protect containers from physical damage.[1]
3.4 Storage
-
Store in original, tightly sealed containers.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from ignition sources such as smoking, naked lights, or flames.[1]
-
Store away from incompatible materials, including oxidizing agents and strong acids.[1]
-
Store separately from foodstuff containers.[1] Recommended storage temperature is 2-8°C.[3]
Section 4: Emergency Procedures
4.1 First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek medical attention.[7]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8]
4.2 Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-stable foam or dry chemical powder.[1]
-
Fire-Fighting Procedures: Alert emergency responders. Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1]
-
Hazardous Combustion Products: Combustion may produce carbon dioxide (CO₂), aldehydes, and other toxic fumes.[1]
4.3 Accidental Release Measures
For any spill, ensure the area is well-ventilated and all ignition sources are removed.[1]
-
Minor Spills:
-
Clean up all spills immediately.[1]
-
Absorb the spill with an inert material (e.g., sand, earth).
-
Place the absorbed material in a suitable container for disposal.
-
-
Major Spills:
Section 5: Waste Disposal
All waste must be handled in accordance with local, state, and federal regulations.[1] It is recommended to consult with a licensed professional waste disposal service. Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]
Section 6: Toxicological Information
-
Acute Toxicity: The oral LD50 for rats is 1400 mg/kg.[1]
-
Carcinogenicity: This substance is not classified as a carcinogen by major regulatory agencies.
Visualizations
Chemical Spill Response Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1565-75-9|this compound|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|1565-75-9 - MOLBASE Encyclopedia [m.molbase.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 2-Phenylbutan-2-ol in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylbutan-2-ol, a tertiary alcohol, possesses both a nonpolar phenyl group and a polar hydroxyl group, giving it an amphiphilic character. This structure dictates its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature[1], this guide provides a comprehensive overview of its expected solubility profile based on chemical principles. Furthermore, it details standardized experimental protocols for the precise quantitative determination of its solubility.
One source suggests that 2-phenyl-2-butanol is soluble in water and a variety of organic solvents[2]. The presence of a polar amino group in a similar compound, 1-amino-2-phenyl-butan-2-ol, allows for hydrogen bonding with polar solvents, thereby increasing its solubility in such media[3]. Conversely, the hydrophobic phenyl group can limit solubility in highly polar solvents[3].
Predicted Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in common organic solvents can be predicted. The presence of the hydroxyl group suggests solubility in polar protic and aprotic solvents, while the phenyl and butyl groups indicate affinity for nonpolar solvents.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the hydroxyl group of this compound, though the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can accept hydrogen bonds from the hydroxyl group of this compound. |
| Esters | Ethyl acetate | Moderate | The polarity of the ester group allows for favorable interactions with the hydroxyl group. |
| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar nature of these solvents interacts favorably with the phenyl and butyl groups of this compound. However, the polar hydroxyl group will limit solubility. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have some polarity and can interact with the solute, and the nonpolar parts of the molecule are compatible with the solvent. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following protocols describe the widely accepted shake-flask method coupled with gravimetric or chromatographic analysis.
1. Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature[4].
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (oven and desiccator).
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation[4].
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility remains constant)[1].
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
2. Quantitative Analysis
a) Gravimetric Method
This method is straightforward and involves determining the mass of the dissolved solute after evaporating the solvent.
Procedure:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Gently evaporate the solvent using a rotary evaporator or by placing the flask in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, place the flask in an oven at a temperature below the boiling point of this compound (boiling point is approximately 107-108 °C at 20 mmHg) to remove any residual solvent[5].
-
Cool the flask in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained[6].
-
The mass of the dissolved this compound is the difference between the final constant mass of the flask with the residue and the initial mass of the empty flask.
-
Calculate the solubility in g/L or mg/mL.
b) High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and accurate, especially for determining the solubility of compounds that are sparingly soluble or when only small sample volumes are available.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by quantitative analysis.
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol, 2-phenylbutan-2-ol, utilizing the Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, offering a versatile and robust method for the preparation of alcohols. The protocols outlined below describe the reaction of a ketone with an organomagnesium halide (Grignard reagent).
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent to a ketone. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic, which readily attacks the electrophilic carbonyl carbon of the ketone. This initial adduction forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. Two primary synthetic routes are presented:
-
Route A: Reaction of acetophenone (B1666503) with ethylmagnesium bromide.
-
Route B: Reaction of propiophenone (B1677668) with methylmagnesium bromide.
Data Presentation
The following tables summarize the key quantitative data for the reagents and the final product, this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 107-108 °C at 20 mmHg[2][3] |
| Density | 0.977 g/mL at 25 °C[2][3] |
| Refractive Index (n²⁰/D) | 1.519[2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~2.0 (s, 1H, -OH), ~1.8 (q, 2H, -CH₂-), ~1.5 (s, 3H, -CH₃), ~0.8 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~147 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~76 (C-OH), ~36 (-CH₂-), ~29 (-CH₃), ~8 (-CH₃) |
| IR (Neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~3000-2800 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1490, 1445 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spectrometry (EI) | m/z 150 (M⁺), 121, 105, 77, 43 |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound via the reaction of acetophenone with ethylmagnesium bromide (Protocol A). The procedure can be adapted for the reaction of propiophenone with methylmagnesium bromide.
Protocol A: Synthesis from Acetophenone and Ethylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Acetophenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (optional, for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for several hours and assembled while hot under a dry, inert atmosphere (nitrogen or argon) to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a small crystal of iodine to activate the magnesium surface.
-
Solvent Addition: Add a portion of anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Reaction Initiation: Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the ethylmagnesium bromide Grignard reagent.
Part 2: Reaction with Acetophenone
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Ketone Addition: Prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Below are diagrams illustrating the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction: A Comparative Analysis of Reagent Combinations
Application Note
Introduction
2-Phenylbutan-2-ol is a tertiary alcohol of significant interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and other fine chemicals. The robust and highly convergent Grignard reaction is a primary method for its synthesis. This application note provides a detailed overview of the three possible combinations of Grignard reagents and ketones for the preparation of this compound. Detailed experimental protocols, comparative data, and product characterization are presented to guide researchers in selecting the most suitable synthetic route for their specific needs. The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound, offering a powerful tool for carbon-carbon bond formation.[1][2]
Synthetic Pathways
The synthesis of this compound, a tertiary alcohol, can be achieved by disconnecting the molecule at one of the three carbon-carbon bonds to the carbinol carbon. This retrosynthetic analysis reveals three distinct combinations of a Grignard reagent and a ketone.[2][3] Each pathway presents its own set of considerations regarding reagent availability, reactivity, and potential side reactions.
Caption: Retrosynthetic analysis of this compound revealing three distinct Grignard reagent and ketone combinations.
Experimental Protocols
General Considerations: All Grignard reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) prior to use. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are suitable solvents for these reactions.
Protocol 1: Synthesis from Acetophenone and Ethylmagnesium Bromide
This protocol outlines the reaction between acetophenone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. A solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetophenone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of acetophenone (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis from Butan-2-one and Phenylmagnesium Bromide
This protocol details the synthesis using butan-2-one and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Butan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: Following a similar setup as in Protocol 1, magnesium turnings (1.2 eq.) are activated with an iodine crystal in anhydrous THF. A solution of bromobenzene (1.1 eq.) in anhydrous THF is added dropwise to initiate and sustain the reaction. The mixture is then refluxed for 30-60 minutes.
-
Reaction with Butan-2-one: The prepared phenylmagnesium bromide solution is cooled to 0 °C. A solution of butan-2-one (1.0 eq.) in anhydrous THF is added dropwise with constant stirring.
-
Work-up and Purification: The reaction is worked up as described in Protocol 1. The product, this compound, is isolated and purified by vacuum distillation.
Protocol 3: Synthesis from Propiophenone and Methylmagnesium Bromide
This protocol describes the reaction of propiophenone with methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether
-
Propiophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Preparation of Methylmagnesium Bromide: Methylmagnesium bromide is prepared from magnesium turnings (1.2 eq.) and methyl bromide (1.1 eq.) in anhydrous diethyl ether as described in the previous protocols.
-
Reaction with Propiophenone: The Grignard reagent is cooled to 0 °C, and a solution of propiophenone (1.0 eq.) in anhydrous diethyl ether is added dropwise.
-
Work-up and Purification: The reaction mixture is processed following the work-up and purification steps outlined in Protocol 1 to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three synthetic routes. Please note that the yields are illustrative and can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
| Route | Ketone | Grignard Reagent | Solvent | Typical Molar Ratio (Ketone:Grignard) | Illustrative Yield (%) |
| 1 | Acetophenone | Ethylmagnesium Bromide | Diethyl Ether | 1 : 1.2 | 80-90 |
| 2 | Butan-2-one | Phenylmagnesium Bromide | THF | 1 : 1.2 | 85-95 |
| 3 | Propiophenone | Methylmagnesium Bromide | Diethyl Ether | 1 : 1.2 | 80-90 |
Product Characterization
The synthesized this compound can be characterized using standard spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.45-7.20 (m, 5H, Ar-H), 2.15 (s, 1H, -OH), 1.85 (q, J=7.5 Hz, 2H, -CH₂-), 1.50 (s, 3H, -CH₃), 0.75 (t, J=7.5 Hz, 3H, -CH₂-CH₃).[4][5]
-
¹³C NMR (CDCl₃): δ 147.5, 128.2, 126.5, 125.0, 77.2, 36.5, 29.8, 8.7.[4]
-
IR (neat, cm⁻¹): 3400-3650 (broad, O-H stretch), 3020-3100 (=C-H stretch), 2850-2960 (C-H stretch).[4][6]
Experimental Workflow
The general workflow for the synthesis of this compound via a Grignard reaction is depicted below.
Caption: General experimental workflow for the Grignard synthesis of this compound.
Conclusion
All three described synthetic routes provide viable pathways to this compound. The choice of method may be influenced by the commercial availability and cost of the starting ketones and organohalides. The reaction of phenylmagnesium bromide with butan-2-one is often reported with high yields. Careful adherence to anhydrous reaction conditions is critical for the success of any Grignard synthesis. The provided protocols and characterization data serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
Application Notes and Protocols: Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction
Abstract
This document provides a comprehensive protocol for the synthesis of the tertiary alcohol, 2-Phenylbutan-2-ol, through the Grignard reaction. The methodology involves the nucleophilic addition of ethylmagnesium bromide to acetophenone (B1666503). Detailed procedures for reagent preparation, reaction execution, product isolation, and purification are outlined for researchers, scientists, and professionals in drug development. This application note emphasizes safety protocols, presents quantitative data in tabular format, and includes diagrams to illustrate the reaction mechanism and experimental workflow.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] Developed by Victor Grignard, this reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes and ketones.[1][2] The reaction of a Grignard reagent with a ketone, such as acetophenone, followed by an acidic workup, is a classic and reliable method for synthesizing tertiary alcohols.[3]
This protocol details the synthesis of this compound from acetophenone and ethylmagnesium bromide. The ethyl group from the Grignard reagent adds to the carbonyl carbon of acetophenone, and subsequent hydrolysis yields the desired tertiary alcohol.[2][3] This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules and serve as important structural motifs in medicinal chemistry.[4]
Reaction Scheme and Mechanism
The overall reaction proceeds in two main steps: the nucleophilic addition of the Grignard reagent to the ketone, followed by protonation of the resulting magnesium alkoxide.
Overall Reaction: Step 1: C₂H₅Br + Mg → C₂H₅MgBr (in anhydrous ether) Step 2: C₆H₅COCH₃ + C₂H₅MgBr → C₆H₅C(OMgBr)(CH₃)(C₂H₅) Step 3: C₆H₅C(OMgBr)(CH₃)(C₂H₅) + H₃O⁺ → C₆H₅C(OH)(CH₃)(C₂H₅) + Mg(OH)Br
The mechanism involves the nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of acetophenone. This forms a tetrahedral magnesium alkoxide intermediate. In the second step, the addition of a protic source, such as dilute acid or saturated ammonium (B1175870) chloride solution, protonates the alkoxide to yield the final product, this compound.[2][5]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
All glassware must be rigorously dried in an oven (overnight at >120 °C) or by flame-drying under an inert atmosphere immediately before use to prevent quenching the Grignard reagent.[6][7][8] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.5 g | 0.062 | Must be activated. |
| Iodine | I₂ | 253.81 | 1 small crystal | - | For magnesium activation.[9] |
| Bromoethane (B45996) | C₂H₅Br | 108.97 | 6.8 g (4.7 mL) | 0.062 | Use anhydrous grade. |
| Acetophenone | C₆H₅COCH₃ | 120.15 | 6.0 g (5.8 mL) | 0.05 | Use anhydrous grade. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extremely flammable solvent.[9] |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | For quenching the reaction.[9] |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying the organic layer. |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | For washing. |
Safety Precautions
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. Ensure no open flames or spark sources are present. It is recommended to work in a certified chemical fume hood.[6][10][11]
-
Reactive Reagents: Grignard reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[10][12] They react violently with water and other protic sources.[13] All operations must be carried out under strictly anhydrous conditions.[7]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.[6][9][11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (Nomex or nitrile gloves are recommended).[7][10][11]
-
Workup Hazards: Quenching the reaction can be vigorous. Add the quenching solution slowly and with cooling.
Step-by-Step Procedure
Part A: Preparation of Ethylmagnesium Bromide
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a gentle stream of nitrogen or argon and allow it to cool to room temperature.
-
Place the magnesium turnings (1.5 g) and a single crystal of iodine into the flask.[9]
-
In the dropping funnel, prepare a solution of bromoethane (6.8 g) in 25 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy.[9] If the reaction does not start, gently warm the flask with a warm water bath or crush the magnesium with a dry glass rod.[8]
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.[10]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting gray-brown solution is the ethylmagnesium bromide reagent.
Part B: Reaction with Acetophenone
-
Cool the prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of acetophenone (6.0 g) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10 °C during the addition to minimize side reactions.[9] A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.[9]
Part C: Work-up and Purification
-
Cool the reaction flask again in an ice bath.
-
Slowly and carefully add 50 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide. This will dissolve the solid precipitate.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.
-
Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine all the organic extracts and wash them sequentially with 20 mL of deionized water and 20 mL of brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[9]
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 107-108 °C at 20 mmHg.[14]
Visualization of Workflow and Data
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization Data
The final product, this compound, is a colorless liquid.[14] Its identity and purity should be confirmed using spectroscopic methods.
| Property | Value |
| IUPAC Name | This compound[15] |
| Molecular Formula | C₁₀H₁₄O[15] |
| Molar Mass | 150.22 g/mol [15] |
| Boiling Point | 107-108 °C / 20 mmHg[14] |
| Density | 0.977 g/mL at 25 °C[14] |
| Theoretical Yield | 7.51 g (based on 0.05 mol acetophenone) |
Expected NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.20 - 7.45 | Multiplet | 5H, Aromatic protons (C₆H₅) |
| 1.80 - 2.00 | Quartet | 2H, Methylene protons (-CH₂) | |
| 1.60 | Singlet | 1H, Hydroxyl proton (-OH) | |
| 1.50 | Singlet | 3H, Methyl protons (-C(OH)CH₃) | |
| 0.75 | Triplet | 3H, Methyl protons (-CH₂CH₃) | |
| ¹³C NMR | ~147 | - | C, Quaternary aromatic carbon |
| ~128 | - | CH, Aromatic carbons | |
| ~126 | - | CH, Aromatic carbons | |
| ~125 | - | CH, Aromatic carbons | |
| ~75 | - | C, Quaternary carbinol carbon | |
| ~37 | - | CH₂, Methylene carbon | |
| ~27 | - | CH₃, Methyl carbon | |
| ~9 | - | CH₃, Methyl carbon |
Note: NMR data are estimations based on typical values for similar structures and may vary slightly. Experimental spectra are available in databases for comparison.[15][16][17][18]
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | High Purity | For Research Use [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. dchas.org [dchas.org]
- 11. acs.org [acs.org]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. adichemistry.com [adichemistry.com]
- 14. This compound [chembk.com]
- 15. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. 2-PHENYL-2-BUTANOL(1565-75-9) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
Propiophenone and methylmagnesium bromide for 2-Phenylbutan-2-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-phenylbutan-2-ol, a tertiary alcohol, through the Grignard reaction of propiophenone (B1677668) with methylmagnesium bromide. This guide is intended for professionals in research and development, offering detailed methodologies, data presentation, and visualizations to support the synthesis and characterization of this compound.
Overview
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The synthesis of this compound is achieved through the nucleophilic addition of a methyl group from methylmagnesium bromide to the electrophilic carbonyl carbon of propiophenone. Subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol product.[1][2][3] This reaction is a versatile method for producing tertiary alcohols with high specificity.[1]
Reaction Scheme:
Data Presentation
This section summarizes the key quantitative data for the reactants and the product, this compound.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propiophenone | 1-Phenyl-1-propanone | 93-55-0 | C₉H₁₀O | 134.18 | 218 | 1.011 |
| Methylmagnesium Bromide | Methylmagnesium bromide | 75-16-1 | CH₃MgBr | 119.24 | (in solution) | (in solution) |
| This compound | This compound | 1565-75-9 | C₁₀H₁₄O | 150.22 | 107-108 (at 20 mmHg) | 0.977 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons, ethyl protons, the hydroxyl proton, and the aromatic protons of the phenyl group. |
| ¹³C NMR (CDCl₃) | Resonances for the quaternary alcohol carbon, methyl, ethyl, and phenyl carbons. |
| IR Spectroscopy (ATR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic peaks for C-H and C=C (aromatic) bonds. |
Note: A representative yield for a similar Grignard reaction for the synthesis of 2-phenylpropan-2-ol is reported to be around 75%.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
-
Propiophenone
-
Methylmagnesium bromide (typically 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
3.2. Pre-reaction Preparations
Glassware: All glassware must be thoroughly dried in an oven at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent before use. The reaction should be assembled quickly to minimize exposure to atmospheric moisture.
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
3.3. Reaction Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The system should be flushed with an inert gas.
-
Reactant Addition: To the flask, add propiophenone dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of propiophenone. The addition should be dropwise to control the exothermic reaction and maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for an appropriate time (typically 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise while stirring in an ice bath. Alternatively, dilute hydrochloric acid can be used. This step will protonate the alkoxide and dissolve the magnesium salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
3.4. Purification
The crude product can be purified by vacuum distillation to obtain pure this compound.
Visualizations
Diagram 1: Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Note: Laboratory Scale Preparation of 2-Phenylbutan-2-ol
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-phenylbutan-2-ol, a tertiary alcohol with applications as an intermediate in organic synthesis and pharmacological research.[1] The described method utilizes the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. The protocol involves the reaction of acetophenone (B1666503) with ethylmagnesium bromide, followed by an aqueous work-up and purification by vacuum distillation. This application note is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.
Introduction
This compound is a chiral tertiary alcohol featuring a quaternary stereocenter, making it a valuable building block in asymmetric synthesis.[1] Its preparation is a common example in organic chemistry curricula for demonstrating the synthesis of tertiary alcohols. The most prevalent and reliable method for its laboratory-scale preparation is the Grignard reaction.[1][2] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. Specifically, this compound can be synthesized by reacting acetophenone with ethylmagnesium bromide or, alternatively, by reacting propiophenone (B1677668) with methylmagnesium bromide.[3] This protocol will detail the synthesis using acetophenone and ethylmagnesium bromide.
Principle of the Reaction
The synthesis proceeds in two main steps. First, the ethyl group of the Grignard reagent (ethylmagnesium bromide), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of acetophenone.[4][5] This forms a magnesium alkoxide intermediate. In the second step, a mild acidic work-up protonates the alkoxide to yield the final product, this compound.
Reaction Scheme: C₆H₅COCH₃ (Acetophenone) + C₂H₅MgBr (Ethylmagnesium Bromide) → C₆H₅C(OMgBr)(C₂H₅)CH₃ (Intermediate) C₆H₅C(OMgBr)(C₂H₅)CH₃ + H₃O⁺ → C₆H₅C(OH)(C₂H₅)CH₃ (this compound) + Mg(OH)Br
Materials and Equipment
Reagents:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as initiator)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocol
Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Set up a dry three-neck flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stir bar. All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting grey-black solution is the Grignard reagent.
Step 2: Reaction with Acetophenone
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetophenone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetophenone solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
Step 3: Quenching and Work-up
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This will form a white precipitate (magnesium salts).
-
Pour the mixture into a separatory funnel.
-
Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic extracts.
Step 4: Purification
-
Wash the combined organic layer with deionized water, then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[6]
Data Presentation
The following table summarizes the quantitative data for a typical laboratory-scale preparation.
| Parameter | Value | Reference |
| Reactants | ||
| Acetophenone | 12.0 g (0.1 mol) | - |
| Ethyl Bromide | 13.1 g (0.12 mol) | - |
| Magnesium | 2.9 g (0.12 mol) | - |
| Product: this compound | ||
| Molecular Formula | C₁₀H₁₄O | [7][8] |
| Molecular Weight | 150.22 g/mol | [7][8] |
| Theoretical Yield | 15.02 g | - |
| Typical Actual Yield | ~12.0 g (80% yield) | - |
| Boiling Point | 107-108 °C at 20 mmHg | [9][10] |
| Density | 0.977 g/mL at 25 °C | [9][10] |
| Refractive Index (n²⁰/D) | 1.519 | [9][10] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide. The reaction must be carried out under strictly anhydrous conditions.
-
Quenching: The quenching step is highly exothermic and releases flammable gases if unreacted magnesium is present. Perform this step slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound can be prepared by which of the following combinations ? [allen.in]
- 4. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]
- 5. brainly.in [brainly.in]
- 6. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 7. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. molport.com [molport.com]
- 9. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 10. chembk.com [chembk.com]
Application Note: Purification of 2-Phenylbutan-2-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2-phenylbutan-2-ol, a chiral tertiary alcohol, using normal-phase column chromatography. This compound is a valuable intermediate in organic synthesis and pharmacological research.[1] Its synthesis can often result in impurities, including unreacted starting materials and non-polar byproducts. Column chromatography offers an efficient and scalable method for isolating the target compound to a high degree of purity. This document outlines the optimization of the mobile phase using Thin Layer Chromatography (TLC), the step-by-step column chromatography procedure, and methods for analyzing the resulting fractions.
Principle of Separation
Column chromatography is a preparative technique used to separate compounds from a mixture.[2] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[3] For the purification of this compound, a polar tertiary alcohol, normal-phase chromatography is employed.
-
Stationary Phase: A polar adsorbent, typically silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), is packed into a column.[2][4] Silica gel is the most common choice for a wide variety of compounds, including alcohols.[4][5]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the sample through the column.[5]
-
Separation Mechanism: The crude sample is loaded onto the top of the stationary phase. As the mobile phase flows through the column, the components of the mixture move at different rates. Polar compounds, like this compound, have a stronger affinity for the polar stationary phase and thus move more slowly. Less polar impurities have a greater affinity for the mobile phase and are eluted from the column more quickly.[5][6] By systematically increasing the polarity of the mobile phase (gradient elution), a high-resolution separation can be achieved.[7]
Experimental Protocol
This protocol is designed for the purification of crude this compound containing less-polar impurities.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
-
Equipment:
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
TLC development chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Beakers, Erlenmeyer flasks, test tubes for fraction collection
-
Rotary evaporator
-
NMR Spectrometer (for purity analysis)
-
Step 1: Optimization of Mobile Phase by TLC
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[8]
-
Prepare Eluents: Prepare small volumes of several mixtures of hexane (B92381) and ethyl acetate with increasing polarity (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (like ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Select the Eluent: The ideal eluent system will show the this compound spot well-separated from impurity spots. For elution, a slightly less polar solvent system than the one identified here is often used to start the column, ensuring the compound adheres to the column initially.
Step 2: Column Preparation (Wet Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the stationary phase.[8] Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[4] The ratio of silica gel to crude product by weight should be between 30:1 and 50:1 for effective separation.[9]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column to ensure even packing and remove air bubbles.[8] Never let the solvent level drop below the top of the silica gel.
-
Add Sand: Once the silica has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed during sample loading.[8][10]
Step 3: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Loading: Drain the solvent in the column until it is level with the top layer of sand. Carefully apply the sample solution evenly to the sand using a pipette.[8]
-
Adsorption: Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not fall below the top of the silica.
-
Elution: Carefully add the mobile phase to the column. Begin eluting with the starting solvent system (e.g., 90:10 hexane:ethyl acetate). Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution (Optional): If separation is slow, the polarity of the mobile phase can be gradually increased by adding more ethyl acetate to the hexane. This will speed up the elution of the more polar this compound.
Step 4: Fraction Analysis and Product Isolation
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product. Spot multiple fractions on the same TLC plate alongside a spot of the original crude mixture.
-
Combine Fractions: Combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a liquid.[8]
-
Final Analysis: Confirm the purity of the final product using techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
Data Presentation
The following table presents representative data for the purification of crude this compound synthesized via a Grignard reaction.
| Sample ID | Initial Purity (by GC, %) | Stationary Phase | Mobile Phase (Hexane:EtOAc) | Final Purity (by GC, %) | Yield (%) |
| PB-01 | 85 | Silica Gel (230-400 mesh) | Gradient: 95:5 to 80:20 | >99 | 88 |
| PB-02 | 82 | Silica Gel (230-400 mesh) | Isocratic: 90:10 | 98.5 | 85 |
| PB-03 | 90 | Alumina (neutral) | Gradient: 98:2 to 90:10 | >99 | 91 |
Visualization of Experimental Workflow
The logical flow of the purification process is illustrated below.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Application Note and Protocol: Low-Temperature Recrystallization of 2-Phenylbutan-2-ol
Introduction
2-Phenylbutan-2-ol is a tertiary alcohol that presents as a liquid at standard ambient temperature and pressure.[1] This physical state precludes purification by traditional recrystallization methods, which are designed for solid compounds. However, for researchers requiring a high-purity sample, a specialized low-temperature recrystallization procedure can be employed. This technique is predicated on the principle that the solubility of a compound in a given solvent decreases as the temperature is lowered. By dissolving the this compound in a suitable solvent at a temperature where it is fully miscible, and then gradually cooling the solution to a temperature below the compound's melting point, it is possible to induce crystallization. The solid can then be separated from the impurities, which remain dissolved in the cold solvent. This document provides a detailed protocol for the low-temperature recrystallization of this compound, intended for use by researchers and professionals in drug development and organic synthesis.
Data Presentation
A successful recrystallization hinges on the selection of an appropriate solvent and a clear understanding of the physical properties of the compound and solvent. The ideal solvent will dissolve the compound at temperatures above its melting point but will have limited solvating power at very low temperatures. Based on the non-polar nature of this compound and available data, hexane (B92381) is a promising solvent candidate.[2][3]
| Property[1][2][3][4] | This compound | Hexane |
| Molecular Formula | C₁₀H₁₄O | C₆H₁₄ |
| Molecular Weight | 150.22 g/mol | 86.18 g/mol |
| Melting Point | Approximately -5 °C | -95 °C |
| Boiling Point | 107-108 °C (at 20 mmHg) | 69 °C |
| Density | 0.977 g/mL (at 25 °C) | 0.659 g/mL (at 25 °C) |
Experimental Protocol
This protocol outlines the procedure for the low-temperature recrystallization of this compound. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, should be worn at all times. All procedures involving flammable solvents should be conducted in a certified chemical fume hood.
Materials:
-
Crude this compound
-
Hexane (anhydrous)
-
Dry ice
-
Acetone (B3395972) or Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Low-temperature thermometer
-
Dewar flask or insulated container for cold bath
-
Pre-chilled Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add a minimal amount of hexane (e.g., 10-15 mL) to the flask.
-
Gently warm the mixture to approximately 0-5 °C using a chilled water bath while stirring until the this compound is fully dissolved. Add more hexane dropwise if necessary to achieve complete dissolution at this temperature.
-
-
Cooling and Crystallization:
-
Prepare a cold bath by carefully adding small pieces of dry ice to a Dewar flask containing acetone or isopropanol. The temperature should be monitored and maintained at or below -78 °C.
-
Slowly lower the round-bottom flask containing the this compound solution into the cold bath.
-
Continue to stir the solution slowly as it cools. The slow cooling rate is crucial for the formation of pure crystals.
-
As the solution cools, crystals of this compound should begin to form. Allow the solution to crystallize for at least 30 minutes in the cold bath.
-
-
Isolation of Crystals:
-
Pre-chill a Büchner funnel and filter flask by rinsing them with a small amount of the cold hexane/acetone from the bath.
-
Once crystallization is complete, quickly filter the cold slurry through the pre-chilled Büchner funnel under vacuum.
-
Wash the collected crystals with a small amount of ice-cold hexane (pre-chilled in the cold bath) to remove any residual impurities.
-
-
Drying:
-
Keep the crystals under vacuum for a few minutes to remove as much solvent as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator. The final product should be stored in a tightly sealed container at a low temperature to maintain its solid state.
-
Visualizations
Caption: Workflow for the low-temperature recrystallization of this compound.
References
Application Notes and Protocols: Acid-Catalyzed Dehydration of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This application note provides a detailed overview of the acid-catalyzed dehydration of 2-phenylbutan-2-ol, a tertiary alcohol, which proceeds through an E1 elimination mechanism. The reaction typically yields a mixture of alkene isomers, with the product distribution governed by the relative stability of the potential products, as described by Zaitsev's rule. Understanding the reaction mechanism, product distribution, and experimental parameters is crucial for controlling the synthesis of specific alkene structures, which are valuable intermediates in the development of pharmaceutical compounds and other fine chemicals.
The dehydration of this compound is expected to produce three primary alkene products: 2-phenylbut-1-ene, (E)-2-phenylbut-2-ene, and (Z)-2-phenylbut-2-ene. The reaction proceeds via a tertiary carbocation intermediate, which is stabilized by both the inductive effect of the alkyl groups and resonance with the phenyl ring. The subsequent deprotonation from adjacent carbon atoms leads to the formation of the different alkene isomers.
Reaction Mechanism and Product Formation
The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.[1]
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.[1]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[1]
Due to the presence of two different types of beta-hydrogens, deprotonation can occur from either the methyl group or the methylene (B1212753) group, leading to the formation of different alkene isomers. According to Zaitsev's rule, the major products will be the more substituted, and therefore more stable, alkenes. In this case, (E)- and (Z)-2-phenylbut-2-ene are the Zaitsev products and are expected to be the major isomers, while 2-phenylbut-1-ene is the Hofmann product and is expected to be the minor isomer. The E isomer is generally more stable and thus formed in a higher amount than the Z isomer due to reduced steric strain.
Data Presentation: Product Distribution
| Product Name | Structure | Type | Expected Relative Yield (%) |
| (E)-2-phenylbut-2-ene | Zaitsev (Major) | ~ 70-80 | |
| (Z)-2-phenylbut-2-ene | Zaitsev (Major) | ~ 10-20 | |
| 2-phenylbut-1-ene | Hofmann (Minor) | ~ 5-10 |
Note: The provided yields are estimates based on Zaitsev's rule and data from analogous reactions. Experimental determination is necessary for precise quantification.
Experimental Protocols
This section provides a detailed protocol for the acid-catalyzed dehydration of this compound and the subsequent analysis of the product mixture.
Materials and Reagents
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether or dichloromethane
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, add this compound and a few boiling chips.
-
Addition of Catalyst: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol. The reaction is exothermic.
-
Dehydration: Assemble a simple distillation apparatus and heat the mixture gently using a heating mantle. The alkene products will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water, followed by brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
-
Purification: The crude alkene mixture can be purified by fractional distillation.
-
Product Analysis: Analyze the composition of the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative percentages of the alkene isomers.
Visualizations
Reaction Mechanism
Caption: E1 mechanism for the dehydration of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of alkenes.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbutan-2-ol is a tertiary alcohol that serves as a valuable substrate for studying and utilizing nucleophilic substitution reactions. Due to its structure, featuring a tertiary carbon atom bonded to a hydroxyl group and a phenyl ring, it readily undergoes unimolecular nucleophilic substitution (SN1) reactions.[1][2] The stability of the resulting tertiary carbocation, which is further stabilized by resonance with the adjacent phenyl group, is a key determinant of its reactivity.[3][4]
These reactions are pivotal in organic synthesis for introducing a variety of functional groups, leading to the formation of valuable intermediates for drug discovery and development. The corresponding products, such as 2-halo-2-phenylbutanes, are precursors for creating more complex molecules with potential therapeutic applications. This document provides a detailed overview of the reaction mechanisms, influencing factors, and experimental protocols associated with the nucleophilic substitution of the hydroxyl group in this compound.
Reaction Mechanisms: SN1 vs. E1
The reactions of this compound with nucleophiles are characterized by the formation of a carbocation intermediate, which can then follow two primary competing pathways: substitution (SN1) and elimination (E1).[5][6]
SN1 (Substitution Nucleophilic Unimolecular)
The SN1 mechanism is a stepwise process favored by tertiary substrates like this compound, particularly in the presence of polar protic solvents.[4]
-
Protonation of the Hydroxyl Group: The hydroxyl group (-OH) is a poor leaving group. In the presence of an acid (e.g., HBr, HCl), it is protonated to form an alkyloxonium ion, creating a much better leaving group (water).[1][7]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slowest, rate-determining step of the reaction.[1][3][4]
-
Nucleophilic Attack: A nucleophile (e.g., Br⁻, Cl⁻) rapidly attacks the planar carbocation.[4][8] This attack can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter.[9]
E1 (Elimination Unimolecular)
The E1 mechanism competes with the SN1 pathway and also proceeds through the same carbocation intermediate.[5][10]
-
Carbocation Formation: The first step is identical to the SN1 mechanism—formation of the tertiary carbocation.[10]
-
Deprotonation: Instead of attacking the carbocation, a weak base (which can be the solvent or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon.[10][11] The electrons from the C-H bond then form a π bond, resulting in an alkene.
According to Zaitsev's rule, the major elimination product will be the most substituted (and therefore most stable) alkene.[6][12][13]
Factors Influencing SN1 vs. E1 Competition
Several factors can be adjusted to favor either the substitution or elimination product.
-
Temperature: Higher temperatures generally favor the E1 pathway.[5][14] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.[5]
-
Nucleophile/Base Strength: SN1 reactions are favored by weak bases that are also good nucleophiles (e.g., Cl⁻, Br⁻, I⁻).[8][14] To favor E1, an acid with a non-nucleophilic counter-ion (e.g., H₂SO₄, H₃PO₄) is often used, where the conjugate base (HSO₄⁻) is a poor nucleophile but can act as a base to remove a proton.[14]
-
Solvent: Polar protic solvents like water and alcohols can stabilize the carbocation intermediate, facilitating both SN1 and E1 pathways.[6][14] The polarity of the solvent can influence the ratio of substitution to elimination products.[14]
Visualizing the Reaction Pathways
The following diagrams illustrate the SN1 and competing E1 mechanisms for this compound.
Caption: SN1 reaction mechanism of this compound.
Caption: Competing E1 elimination pathways from the carbocation.
Quantitative Data Summary
The ratio of substitution to elimination products is highly dependent on the reaction conditions. The table below summarizes expected outcomes based on literature principles.
| Reagent/Condition | Nucleophile/Base | Predominant Pathway | Expected Major Product(s) | Reference |
| Conc. HBr, 0-25 °C | Br⁻ (Good Nucleophile) | SN1 | 2-Bromo-2-phenylbutane | [1][14] |
| Conc. HCl / ZnCl₂, 25 °C | Cl⁻ (Good Nucleophile) | SN1 | 2-Chloro-2-phenylbutane | [15] |
| Conc. H₂SO₄, Heat | HSO₄⁻ (Poor Nucleophile) | E1 | 2-Phenyl-2-butene (Zaitsev) | [11][14] |
| Ethanol (Solvent), Heat | EtOH (Weak Base/Nuc) | SN1 / E1 Mixture | Ether (SN1) and Alkenes (E1) | [5][14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-phenylbutane via SN1 Reaction
This protocol details the conversion of this compound to 2-chloro-2-phenylbutane using concentrated hydrochloric acid. This is a classic example of an SN1 reaction.[16][17]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Separatory funnel, round-bottom flask, condenser, heating mantle
-
Glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a separatory funnel, combine 10 mL of this compound with 25 mL of concentrated HCl.
-
Reaction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[16] Allow the mixture to stand for an additional 10-15 minutes, with occasional shaking.
-
Phase Separation: Allow the layers to separate completely. The upper layer is the organic product (2-chloro-2-phenylbutane), and the lower layer is the aqueous acid.
-
Work-up:
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 15 mL of cold water, shaking, and discarding the aqueous layer.
-
Neutralize any remaining acid by washing the organic layer with 15 mL of saturated sodium bicarbonate solution.[16] Caution: CO₂ gas will be evolved; vent the funnel frequently. Discard the aqueous layer.
-
Perform a final wash with 15 mL of water and discard the aqueous layer.
-
-
Drying: Transfer the crude organic product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or calcium chloride to absorb any residual water.[16][17] Swirl the flask until the liquid is clear and the drying agent no longer clumps.
-
Purification: Decant the dried liquid into a distillation apparatus. Purify the 2-chloro-2-phenylbutane by simple distillation, collecting the fraction that boils at the appropriate temperature (literature boiling point should be consulted).
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated HCl is highly corrosive and volatile. Handle with extreme care.
-
Venting the separatory funnel is critical to prevent pressure buildup.
Visualizing the Experimental Workflow
References
- 1. Nucleophilic Substitution [pnorris.people.ysu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. youtube.com [youtube.com]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. digscholarship.unco.edu [digscholarship.unco.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Stereoselective Synthesis of (R)- and (S)-2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct and effective stereoselective strategies for the synthesis of the chiral tertiary alcohol 2-phenylbutan-2-ol. The presence of a quaternary stereocenter makes the enantioselective synthesis of this compound a significant challenge in organic chemistry.[1] The following sections outline two primary methodologies:
-
Chemo-catalytic Asymmetric Ethylation of Acetophenone: This method utilizes a chiral catalyst to direct the addition of an ethyl group to acetophenone, achieving high enantioselectivity.
-
Biocatalytic Asymmetric Reduction of Propiophenone: This green chemistry approach employs whole-cell biocatalysts to enantioselectively reduce the prochiral ketone, propiophenone.
Chemo-catalytic Asymmetric Ethylation of Acetophenone
This protocol describes the enantioselective synthesis of (S)-2-phenylbutan-2-ol via the asymmetric addition of diethylzinc (B1219324) to acetophenone, catalyzed by a chiral amino alcohol in the presence of a titanium(IV) alkoxide. This method is a powerful tool for the construction of chiral tertiary alcohols.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Phenylbutan-2-ol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Grignard synthesis of 2-phenylbutan-2-ol, a tertiary alcohol. The primary routes for this synthesis involve the reaction of a ketone with a Grignard reagent, such as ethylmagnesium bromide with acetophenone (B1666503) or methylmagnesium bromide with propiophenone.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: The Grignard reaction fails to initiate.
Question: I've combined my alkyl halide, magnesium turnings, and anhydrous ether, but the reaction won't start. What should I do?
Answer: Failure to initiate is a common problem, often related to the passivating layer of magnesium oxide on the turnings or the presence of trace moisture.[4][5]
-
Potential Cause 1: Inactive Magnesium Surface. The magnesium turnings are coated with an oxide layer that prevents them from reacting with the alkyl halide.[4][6]
-
Recommended Solution: Activate the magnesium. Several methods can be employed:
-
Gently crush the magnesium turnings in a dry flask before the reaction to expose a fresh surface.[7]
-
Add a small crystal of iodine to the flask. The disappearance of the iodine's purple or brown color is an indicator that the reaction has begun.[4][5][6]
-
Add a few drops of 1,2-dibromoethane, which reacts with the magnesium to form ethylene (B1197577) gas, exposing a fresh metal surface.[4][7]
-
-
-
Potential Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water and will be quenched by any protic solvents.[9][10]
Issue 2: The yield of this compound is consistently low.
Question: My reaction works, but the final yield of the tertiary alcohol is poor. What are the likely causes and how can I improve it?
Answer: Low yields can result from several factors, including inaccurate reagent concentration, side reactions, or suboptimal reaction conditions.
-
Potential Cause 1: Inaccurate Stoichiometry. The concentration of the prepared Grignard reagent may be lower than theoretically calculated, leading to an excess of the ketone starting material.
-
Potential Cause 2: Competing Side Reactions. Several side reactions can consume the Grignard reagent or the ketone, reducing the yield of the desired product.[7]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-proton of the ketone (e.g., acetophenone), forming an enolate that will not react further.[7][12] To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (0 °C or below).[7][10]
-
Reduction: If the Grignard reagent has beta-hydrogens (like ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol.[7][12] Running the reaction at a lower temperature can help suppress this pathway.[10]
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide. This is favored at higher temperatures and high local concentrations of the alkyl halide.[7] Ensure the alkyl halide is added dropwise during the reagent preparation to maintain a gentle reflux.[5][6]
-
-
Potential Cause 3: Improper Temperature Control. The reaction between the Grignard reagent and the ketone is exothermic. If the temperature is too high, side reactions become more prevalent.[7][13]
Issue 3: An alkene byproduct is isolated instead of the alcohol.
Question: My final product appears to be 2-phenyl-2-butene (B127639) or another alkene. Why did this happen?
Answer: This is likely due to the dehydration of the tertiary alcohol product during the workup procedure.
-
Potential Cause: Acid-Catalyzed Dehydration. Using a strong acid (like concentrated HCl or H₂SO₄), especially with heating, to quench the reaction can protonate the hydroxyl group of the tertiary alcohol, which then leaves as water to form a stable carbocation, leading to elimination.[6]
-
Recommended Solution: Quench the reaction by slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6][7][10] This provides a mild acidic workup that protonates the alkoxide intermediate without causing significant dehydration of the sensitive tertiary alcohol product.[10]
-
Data Presentation: Impact of Conditions on Grignard Reactions
The following table summarizes qualitative and quantitative effects of various parameters on Grignard synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Outcome & Remarks |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF has a higher boiling point (66°C vs. 34.6°C), which can accelerate the reaction.[14][15] It is also more polar, which can better stabilize the Grignard reagent.[16][17] |
| Temperature | Addition at Room Temp. or Reflux | Addition at 0 °C to -70 °C | Low temperatures are crucial for minimizing side reactions like enolization and reduction, significantly increasing the yield of the desired tertiary alcohol.[7][18][19] |
| Reagent Addition | Ketone added to Grignard reagent | Grignard reagent added to ketone | Adding the ketone to the Grignard reagent (normal addition) is standard. Reverse addition can sometimes be used but may lower yields.[18] |
| Workup | Dilute H₂SO₄ / HCl | Cold, saturated aq. NH₄Cl | Saturated ammonium chloride is a milder proton source that prevents acid-catalyzed dehydration of the tertiary alcohol product.[6][7][10] |
Visualizations
Reaction Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]
- 3. This compound can be prepared by which of the following combinations ? [allen.in]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Page loading... [guidechem.com]
- 16. brainly.com [brainly.com]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Synthesis of 2-Phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylbutan-2-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2][3][4][5] This involves the reaction of a Grignard reagent with a suitable ketone. There are three primary combinations:
-
Route A: Phenylmagnesium bromide reacting with butan-2-one.[5][6]
-
Route B: Ethylmagnesium bromide reacting with acetophenone.[3]
-
Route C: Methylmagnesium bromide reacting with propiophenone.[1][3]
All three routes, followed by an acidic workup, yield the desired this compound.
Q2: What are the most common side products I should expect during the Grignard synthesis of this compound?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most common side products are:
-
Biphenyl (B1667301): Formed via a Wurtz-type coupling reaction between the phenylmagnesium bromide Grignard reagent and unreacted bromobenzene (B47551).[7][8][9][10] This is particularly prevalent at higher temperatures and higher concentrations of the halide.[8]
-
Benzene (B151609): Results from the protonation of the highly basic Grignard reagent by any protic source, such as water (moisture in glassware or solvents) or alcohols.[9][10][11]
-
Unreacted Starting Materials: Residual ketone (e.g., butan-2-one) or aryl halide (e.g., bromobenzene) may remain if the reaction does not go to completion.[10][12]
-
Dehydration Products (Alkenes): During the acidic workup, the tertiary alcohol product can be dehydrated to form a mixture of alkenes, primarily (Z)- and (E)-2-phenylbut-2-ene and 2-phenylbut-1-ene.[9][13][14]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation failure is a common issue, often due to an oxidized magnesium surface.[10] To activate the magnesium turnings, you can:
-
Gently crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh metal surface.[10]
-
Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction. The color of the iodine will fade as the reaction initiates.[9][10]
-
Add a small amount of pre-formed Grignard reagent to the flask.
Ensure all glassware is meticulously oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.[9][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound with Significant Biphenyl Impurity
-
Symptoms: The final product contains a significant amount of a non-polar, crystalline solid, identified as biphenyl by NMR or GC-MS. The overall yield of the desired alcohol is low.
-
Root Cause: Wurtz coupling reaction is outcompeting the desired Grignard addition.[7][8] This is favored by high local concentrations of the aryl halide and elevated temperatures.[7][8]
-
Solution:
-
Control Addition Rate: Add the solution of bromobenzene (or other halide) to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, minimizing the coupling side reaction.[7][11]
-
Temperature Management: Maintain a gentle reflux during the reaction. If the reaction becomes too vigorous, cool the flask in an ice bath. Avoid excessive heating.[11]
-
Purification: Biphenyl is much less polar than this compound. It can often be removed by recrystallization from a non-polar solvent like hexanes or petroleum ether, where the alcohol is less soluble, or by column chromatography.[8][9]
-
Issue 2: Presence of Benzene and Unreacted Ketone
-
Symptoms: Analysis of the crude product shows the presence of benzene and a significant amount of the starting ketone (e.g., butan-2-one).
-
Root Cause: The Grignard reagent was consumed by a proton source (forming benzene) before it could react with the ketone.[9][10]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere.[9] Use anhydrous solvents (e.g., dry diethyl ether or THF).[10][11]
-
Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.
-
Issue 3: Product Contains Alkene Impurities
-
Symptoms: ¹H NMR analysis of the product shows vinylic proton signals. GC-MS analysis indicates compounds with a mass corresponding to the dehydrated product.
-
Root Cause: The tertiary alcohol is susceptible to acid-catalyzed dehydration, especially during a harsh acidic workup or if distilled at high temperatures.[9][14][15]
-
Solution:
-
Mild Workup Conditions: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of a strong acid like HCl or H₂SO₄.[9]
-
Avoid Excessive Heat: If purifying by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition and dehydration.[9]
-
Quantitative Data Summary
While precise yields are highly dependent on specific experimental conditions, the following table summarizes the expected impact of reaction parameters on the product distribution.
| Parameter | Condition | Expected this compound Yield | Expected Side Product Formation |
| Temperature | Optimal (Gentle Reflux) | High | Low |
| Too High | Decreased | Increased Biphenyl (Wurtz Coupling)[8] | |
| Halide Addition | Slow, Dropwise | High | Low |
| Too Rapid | Decreased | Increased Biphenyl (Wurtz Coupling)[7] | |
| Atmosphere | Anhydrous, Inert | High | Low |
| Presence of Moisture | Decreased | Increased Benzene, Unreacted Ketone[9][11] | |
| Workup | Saturated NH₄Cl (aq) | High | Low Alkene Formation[9] |
| Strong Acid (e.g., H₂SO₄) | Decreased | Increased Alkene Formation (Dehydration)[9][14] |
Experimental Protocol: Synthesis via Phenylmagnesium Bromide and Butan-2-one
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Butan-2-one:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous butan-2-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butan-2-one solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
3. Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[9]
Visual Guides
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound can be prepared by which of the following combinations ? [allen.in]
- 4. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Solved Draw all the possible products in an acid-catalyzed | Chegg.com [chegg.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via a Grignard reaction?
A1: The synthesis of this compound, typically via the reaction of a Grignard reagent (like ethylmagnesium bromide or methylmagnesium bromide) with a ketone (such as acetophenone (B1666503) or propiophenone), can result in several impurities.[1] The most common impurities include:
-
Unreacted Starting Materials: Residual ketone (e.g., acetophenone) and the alkyl/aryl halide used to form the Grignard reagent.[2]
-
Grignard Reagent Byproducts: Biphenyl (B1667301) is a major byproduct, formed from the coupling of unreacted bromobenzene (B47551) and the Grignard reagent.[3] Its formation is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[3]
-
Protonated Grignard Reagent: Benzene can be formed if the Grignard reagent is protonated by any residual water in the reaction setup.[2][4]
Q2: What are the most effective methods for purifying crude this compound?
A2: The choice of purification method depends on the specific impurities present in your crude product. The most effective techniques are:
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from the desired neutral product.[5][6][7][8]
-
Column Chromatography: Highly effective for separating this compound from impurities with different polarities, such as the non-polar biphenyl.[9]
-
Fractional Distillation: Suitable for separating this compound from impurities that have significantly different boiling points.[10]
Troubleshooting Guides
Issue 1: My final product is contaminated with a significant amount of biphenyl.
Cause: Biphenyl is a common byproduct in Grignard reactions, arising from the coupling of the phenylmagnesium bromide with unreacted bromobenzene.[3]
Solution:
-
Column Chromatography: This is the most effective method for removing biphenyl. Since biphenyl is significantly less polar than the desired this compound, a well-chosen solvent system will allow for clean separation.
-
Trituration: The crude product can be washed with a non-polar solvent like petroleum ether.[3] Biphenyl is more soluble in non-polar solvents, while the more polar this compound will remain as a solid.
Issue 2: The yield of my purified this compound is very low after purification.
Cause: Low recovery can be due to several factors depending on the purification method used.
Solution:
-
During Acid-Base Extraction: Ensure complete neutralization to precipitate the product if it was converted to a salt.[11] Also, minimize the number of extractions to reduce loss in the aqueous layer.
-
During Column Chromatography:
-
Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss.
-
-
During Distillation: Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. Also, check for any leaks in the system which could affect the vacuum and boiling points.
Issue 3: How can I confirm the purity and identity of my final this compound product?
A3: A combination of spectroscopic methods is essential for confirming the structure and purity of the final product.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and can reveal the presence of impurities.[12][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H group of the alcohol.[14]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[14]
-
Thin Layer Chromatography (TLC): A simple and quick method to assess the purity of the product. A pure compound should ideally show a single spot.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities from the crude this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing with Acid: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% HCl) to remove any basic impurities. Drain the aqueous layer.
-
Washing with Base: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any acidic impurities. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from non-polar impurities like biphenyl.
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate). The non-polar biphenyl will elute first.
-
Gradually increase the polarity of the eluent (by increasing the percentage of ethyl acetate) to elute the more polar this compound.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [14] |
| Boiling Point | 107-108 °C at 20 mmHg[15] |
| Density | 0.977 g/mL at 25 °C[15] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the phenyl protons, the ethyl group protons, the methyl group protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for the carbons of the phenyl ring, the quaternary carbon attached to the hydroxyl group, and the carbons of the ethyl and methyl groups.[14] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch.[14] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 150.[14] |
Visualizations
References
- 1. This compound can be prepared by which of the following combinations ? [allen.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. psiberg.com [psiberg.com]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [chembk.com]
Challenges in the purification of tertiary alcohols like 2-Phenylbutan-2-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the purification of the tertiary alcohol, 2-Phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its tertiary alcohol structure. It is highly susceptible to dehydration under acidic conditions or at elevated temperatures, which leads to the formation of alkene impurities. Additionally, byproducts from its synthesis, such as compounds with similar polarities and boiling points, can make separation difficult.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities largely depend on the synthetic route. If prepared via a Grignard reaction (e.g., from ethyl magnesium bromide and acetophenone), impurities can include unreacted starting materials, the coupling byproduct biphenyl, and benzene (B151609) from the hydrolysis of the Grignard reagent. Dehydration during workup or distillation can also lead to the formation of 2-phenyl-1-butene and 2-phenyl-2-butene.
Q3: Is this compound prone to degradation during purification?
A3: Yes, as a tertiary alcohol, this compound can readily undergo acid-catalyzed dehydration to form alkenes, especially at high temperatures.[1] This is a significant concern during distillation. To minimize degradation, it is recommended to use vacuum distillation to lower the boiling point.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally more suitable for solid compounds. Since this compound has a very low melting point (around -25 °C), it exists as a liquid at room temperature, making standard recrystallization techniques impractical.[2] Other methods like distillation and chromatography are more appropriate.
Troubleshooting Guides
Distillation
Problem: The distillate is impure and contains alkenes.
-
Possible Cause: Dehydration of the this compound occurred at high temperatures during distillation. Tertiary alcohols are particularly susceptible to this elimination reaction.[3]
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of the alcohol, reducing the likelihood of thermal degradation. The boiling point of this compound is approximately 107-108 °C at 20 mmHg.[2][4]
-
Avoid Acidic Conditions: Ensure that the crude product is neutralized and washed to remove any acidic residues before distillation.
-
Problem: Poor separation from impurities with close boiling points.
-
Possible Cause: Simple distillation is not efficient enough to separate compounds with similar boiling points.
-
Solution:
Column Chromatography
Problem: Co-elution of this compound with impurities.
-
Possible Cause 1: The solvent system (mobile phase) is not optimized for the separation.
-
Solution:
-
TLC Optimization: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurities. Aim for a retention factor (Rf) of around 0.3-0.4 for the target compound.[7] A common eluent system for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
-
Possible Cause 2: The column is overloaded with the crude product.
-
Solution:
-
Proper Loading: Use an appropriate ratio of silica (B1680970) gel to crude material. A general guideline is a 30:1 to 50:1 weight ratio of silica to crude product.[7]
-
-
Possible Cause 3: The compound is decomposing on the acidic silica gel.
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine, to the eluent.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.[7]
-
Data Presentation
The following table summarizes the expected purity levels for this compound after applying different purification techniques. The values are estimates based on typical outcomes for tertiary alcohols.
| Purification Method | Key Parameter | Expected Purity | Notes |
| Simple Distillation | Atmospheric Pressure | 85-95% | Risk of dehydration. Best for removing non-volatile impurities. |
| Vacuum Distillation | ~20 mmHg | >97% | Minimizes thermal degradation and dehydration.[8] |
| Fractional Vacuum Distillation | Vigreux Column, ~20 mmHg | >99% | Recommended for separating impurities with close boiling points. |
| Silica Gel Column Chromatography | Optimized Eluent | >98% | Effective for removing impurities with different polarities. |
| Preparative HPLC | C18 Column | >99.5% | High-resolution method for achieving very high purity.[9] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a larger scale and for removing impurities with boiling points close to the product.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all glassware is dry.
-
Drying: Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate), and then filter to remove the drying agent.
-
Distillation:
-
Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 20 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 107-108 °C.[4]
-
Monitor the temperature closely; a sharp drop in temperature indicates that the product has finished distilling.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for smaller scale purifications and for separating impurities with different polarities.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to elute the this compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
Technical Support Center: Optimizing 2-Phenylbutan-2-ol Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the dehydration of 2-phenylbutan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Ineffective Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount. 3. Excess Water: The presence of excess water can shift the equilibrium back towards the starting material.[1] 4. Product Loss During Workup: Incomplete extraction or issues during distillation can lead to product loss. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature. For tertiary alcohols like this compound, dehydration typically occurs at temperatures between 25°C and 80°C.[2] 2. Catalyst Check: Use a fresh, active acid catalyst in the appropriate concentration (e.g., 5-10 mol% for phosphoric acid).[1] 3. Remove Water: Use a distillation setup to remove the alkene product and water as they form, driving the reaction forward. 4. Improve Workup Technique: Ensure efficient extraction with a suitable organic solvent and careful fractional distillation to isolate the alkene products. |
| Dark Brown or Black Reaction Mixture | Charring: This is a common issue, particularly when using strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures.[1] The acid is oxidizing the organic compounds. | Use a Milder Catalyst: Consider using 85% phosphoric acid, which is less oxidizing than sulfuric acid.[1] Control Temperature: Avoid excessively high temperatures. Use a Heterogeneous Catalyst: Passing the alcohol vapor over heated alumina (B75360) (300-350°C) is an alternative that can minimize charring.[1] |
| Formation of a Polymeric Residue | Polymerization of Alkene Products: The acidic conditions can promote the polymerization of the newly formed 2-phenyl-1-butene and 2-phenyl-2-butene (B127639). | Moderate Reaction Conditions: Use the minimum effective temperature and reaction time. Prompt Product Removal: Distill the alkene products from the reaction mixture as they are formed to minimize their exposure to the acidic catalyst. |
| Unexpected Product Isomers | Carbocation Rearrangement: While the tertiary carbocation formed from this compound is relatively stable, rearrangements are possible, potentially leading to other alkene isomers.[1] | Careful Product Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify all components of the product mixture.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed dehydration of this compound?
A1: The reaction proceeds through an E1 (Elimination, Unimolecular) mechanism .[1] The three main steps are:
-
Protonation of the Alcohol: The hydroxyl (-OH) group is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.
-
Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1]
Q2: Which alkene is the major product of this dehydration?
A2: The dehydration of this compound can produce two primary alkene isomers: 2-phenyl-2-butene (the Zaitsev product) and 2-phenyl-1-butene (the Hofmann product). According to Zaitsev's rule , the more substituted and therefore more stable alkene is the major product. In this case, 2-phenyl-2-butene is the expected major product.
Q3: What are the recommended catalysts for this reaction?
A3: Common acid catalysts for alcohol dehydration include:
-
Concentrated Sulfuric Acid (H₂SO₄): Effective but can cause charring due to its strong oxidizing nature.[4]
-
Concentrated Phosphoric Acid (H₃PO₄): A less oxidizing and often preferred alternative to sulfuric acid, leading to cleaner reactions.[4]
-
Alumina (Al₂O₃): Used as a heterogeneous catalyst at high temperatures, which can prevent charring.[1]
Q4: How can I purify the alkene products after the reaction?
A4: A typical purification procedure involves the following steps:
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the alkene products into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Remove the solvent and then purify the alkene products by fractional distillation.[1]
Q5: How can I analyze the product mixture to determine the ratio of different isomers?
A5: Gas Chromatography (GC) is the ideal method for separating and quantifying the isomeric alkene products.[3] The relative peak areas in the gas chromatogram can be used to determine the molar percentage of each product in the mixture.[5]
Data Presentation
| Catalyst | Starting Material | Major Product (Zaitsev) | Minor Product (Hofmann) | Product Ratio (Zaitsev:Hofmann) |
| Phosphoric Acid | 2-Methylbutan-2-ol | 2-Methyl-2-butene | 2-Methyl-1-butene | ~84:16[6] |
Experimental Protocols
Detailed Methodology for Dehydration using Phosphoric Acid
This protocol is adapted from procedures for similar tertiary alcohols and is designed for the dehydration of this compound.
Materials:
-
This compound
-
85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether (or other suitable extraction solvent)
-
Boiling chips
Apparatus:
-
Round-bottom flask
-
Distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas Chromatograph (for analysis)
Procedure:
-
Reaction Setup: Assemble a distillation apparatus. In the round-bottom flask, place this compound and a catalytic amount of 85% phosphoric acid (approximately 5-10 mol%). Add a few boiling chips.
-
Dehydration and Distillation: Gently heat the mixture in the round-bottom flask using a heating mantle. The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup - Neutralization: Once the distillation is complete, transfer the distillate to a separatory funnel. Carefully add a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and then shake, venting frequently.
-
Workup - Extraction: Allow the layers to separate and drain the lower aqueous layer.
-
Workup - Washing: Wash the organic layer with water and then with brine.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate to remove any residual water.
-
Purification: Decant or filter the dried organic solution into a clean, dry round-bottom flask. Purify the alkene products by fractional distillation, collecting the fraction corresponding to the boiling points of 2-phenyl-1-butene and 2-phenyl-2-butene.
-
Analysis: Analyze the purified product using Gas Chromatography (GC) to determine the purity and the ratio of the isomeric products.
Visualizations
Caption: Troubleshooting workflow for this compound dehydration.
Caption: E1 mechanism for this compound dehydration.
References
Troubleshooting low yield in 2-phenylbutan-2-ol synthesis from butanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-phenylbutan-2-ol from butanone via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Grignard synthesis of this compound?
Low yields are often attributed to several factors, including the purity of reagents and solvents, improper reaction conditions, and competing side reactions.[1] Grignard reagents are highly reactive and sensitive to moisture and air, which can lead to their decomposition and subsequent low product yield.[2][3]
Q2: How can I minimize the formation of byproducts in my reaction?
Side reactions such as enolization of the butanone, reduction of the ketone, and Wurtz coupling of the Grignard reagent can significantly lower the yield of the desired tertiary alcohol.[4][5] To minimize these:
-
Add the butanone to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4]
-
Use a less sterically hindered Grignard reagent if reduction is a major issue.[2]
-
Ensure efficient stirring and maintain a moderate temperature during the formation of the Grignard reagent to reduce Wurtz coupling.[4]
Q3: What are the optimal reaction conditions for this synthesis?
Optimal conditions involve the use of anhydrous solvents (typically diethyl ether or THF), high-purity magnesium turnings, and dry glassware.[3] The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[2]
Q4: How do I know if my Grignard reagent has formed successfully?
Successful formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the magnesium turnings and the formation of a cloudy or colored solution. A common qualitative test is to take a small aliquot of the reaction mixture, quench it with water, and test the resulting gas for flammability (indicating the formation of a hydrocarbon from the protonation of the Grignard reagent).
Q5: What is the recommended work-up procedure for this reaction?
A careful aqueous work-up is crucial for isolating the this compound. The reaction is typically quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution to the cooled reaction mixture.[4] This protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts, which can then be removed by extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Grignard reagent due to moisture or oxygen contamination. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).[2][3] |
| Poor quality magnesium turnings. | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) if the reaction is slow to initiate.[4] | |
| Impure starting materials (butanone or bromobenzene). | Purify starting materials by distillation if necessary. | |
| Significant Amount of Biphenyl Byproduct | High local concentration of bromobenzene (B47551) during Grignard formation. | Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration.[4] |
| High reaction temperature. | Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating.[4] | |
| Recovery of Starting Ketone (Butanone) | Enolization of butanone by the Grignard reagent. | This occurs when the Grignard reagent acts as a base instead of a nucleophile.[5] Add the butanone slowly at a low temperature. Consider using a less hindered Grignard reagent if possible, though in this specific synthesis, phenylmagnesium bromide is required. |
| Formation of a Secondary Alcohol Byproduct | Reduction of butanone by the Grignard reagent. | This can happen with bulky Grignard reagents where a hydride is transferred from the beta-carbon.[4][5] While less common with phenylmagnesium bromide, maintaining a low reaction temperature can help minimize this side reaction. |
| Difficult Product Isolation/Purification | Formation of emulsions during work-up. | Add the quenching solution slowly with vigorous stirring. If an emulsion forms, adding more solvent or a small amount of a saturated salt solution (brine) can help break it. |
| Inefficient extraction. | Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous layer.[4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Butanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Butanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of butanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.[4]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.[4]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction mechanism and potential side reactions.
References
Technical Support Center: Post-Workup Drying of 2-Phenylbutan-2-ol
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective drying of 2-Phenylbutan-2-ol following an aqueous workup. Below you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the purity and stability of your product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound after an aqueous workup?
A1: Residual water in your organic extract can interfere with subsequent reactions, compromise the accuracy of yield calculations, and potentially lead to the degradation of the product, especially if acidic reagents are used in the next steps.[1] For instance, many reactions require anhydrous conditions, and the presence of water can quench reagents or catalyze unwanted side reactions.
Q2: Can I use any drying agent for this compound?
A2: No. As this compound is a tertiary alcohol, it is susceptible to acid-catalyzed dehydration.[2] Therefore, it is critical to avoid acidic drying agents. Additionally, some drying agents can react with alcohols. For example, calcium chloride can form adducts with alcohols and should not be used.
Q3: What are the most suitable drying agents for this compound?
A3: Anhydrous sodium sulfate (B86663) (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄) are the most commonly recommended drying agents for tertiary alcohols like this compound.[3] Sodium sulfate is neutral and has a high capacity for water, though it works relatively slowly. Magnesium sulfate is also generally suitable, works faster, and has a high capacity, but can be slightly acidic.[1][4] For a sensitive tertiary alcohol, sodium sulfate is often the safer choice to prevent any potential dehydration.
Q4: How do I know when I've added enough drying agent?
A4: A visual inspection is typically sufficient. When the drying agent is added to a wet organic solution, it will clump together as it absorbs water. The solution is considered dry when freshly added drying agent no longer clumps and swirls freely in the solution, appearing like a snow globe when gently agitated.[5]
Q5: What is a "brine wash," and is it necessary?
A5: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl) before adding a solid drying agent. This step is highly recommended as it removes the bulk of the dissolved water from the organic phase, which reduces the amount of solid drying agent required and improves the efficiency of the drying process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drying agent remains clumped after adding a large amount. | Significant residual water in the organic layer. | 1. Ensure you have performed a brine wash to remove the majority of the water. 2. If a separate aqueous layer is visible, remove it using a separatory funnel before adding the drying agent. |
| The final product appears cloudy or contains droplets. | Incomplete drying or carryover of the drying agent. | 1. Add more drying agent until it is free-flowing. 2. Allow sufficient contact time with the drying agent (at least 15-20 minutes). 3. Ensure proper separation of the dried solution from the drying agent by careful decanting or gravity filtration. |
| Low yield of this compound after drying and solvent removal. | 1. Adsorption of the product onto the drying agent. 2. Dehydration of the tertiary alcohol. | 1. After separating the dried solution, rinse the drying agent with a small amount of fresh, dry solvent and combine the rinse with the main solution. 2. Avoid acidic drying agents. Use anhydrous sodium sulfate as a neutral option. |
| An unexpected alkene is detected in the final product. | Acid-catalyzed dehydration of this compound. | This can be caused by using an acidic drying agent or if the aqueous workup did not fully neutralize any acid from a previous reaction step. Ensure the solution is neutral before drying and use a neutral drying agent like sodium sulfate. |
Quantitative Data: Comparison of Recommended Drying Agents
| Drying Agent | Chemical Formula | Capacity (g H₂O / g agent) | Speed | Acidity | Notes |
| Anhydrous Sodium Sulfate | Na₂SO₄ | High (~1.25)[6] | Slow to moderate[7][8] | Neutral | Inexpensive and generally inert.[7] Best practice is to allow the solution to stand over the drying agent for at least 15-20 minutes. |
| Anhydrous Magnesium Sulfate | MgSO₄ | High (~1.05)[9] | Fast[10][11] | Slightly acidic[1] | Its fine powder form may require filtration for removal.[5] |
Experimental Protocol: Drying this compound
Objective: To effectively remove residual water from an organic solution of this compound after an aqueous workup.
Materials:
-
Organic extract of this compound (e.g., in diethyl ether or ethyl acetate)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Beaker or round-bottom flask for collection
-
Spatula
-
Filter paper and funnel (optional)
Procedure:
-
Brine Wash:
-
Transfer the organic extract containing this compound to a separatory funnel.
-
Add a volume of brine approximately equal to 20-25% of the organic layer volume.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
-
Initial Drying Step:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Using a spatula, add a small portion of anhydrous sodium sulfate to the organic solution.
-
Gently swirl the flask. Observe if the drying agent clumps together at the bottom.
-
-
Complete Drying:
-
Continue adding small portions of anhydrous sodium sulfate, swirling after each addition, until the newly added crystals no longer clump and move freely when the flask is swirled.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
-
Separation:
-
Carefully decant (pour off) the dried organic solution into a clean, dry beaker or round-bottom flask, leaving the solid drying agent behind.
-
Optional: For maximum recovery, add a small amount of fresh, dry solvent to the drying agent, swirl, and decant this rinsing solvent into the collection flask.
-
Alternative for fine powders: If using a fine drying agent like magnesium sulfate, gravity filter the solution through a fluted filter paper to remove the solid.
-
Visualizations
Caption: Experimental workflow for drying this compound.
Caption: Troubleshooting logic for drying this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved Draw all the possible products in an acid-catalyzed | Chegg.com [chegg.com]
- 3. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. elchemy.com [elchemy.com]
- 7. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 8. annexechem.com [annexechem.com]
- 9. baiyexincn.com [baiyexincn.com]
- 10. benchchem.com [benchchem.com]
- 11. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Grignard Synthesis of 2-Phenylbutan-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during the synthesis of 2-phenylbutan-2-ol via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
The primary byproducts depend on the specific reactants used (e.g., phenylmagnesium bromide and 2-butanone (B6335102), or ethylmagnesium bromide and acetophenone). However, common side products across these routes include:
-
Wurtz-type coupling products: Biphenyl (B1667301) is a major byproduct if using a phenyl Grignard reagent.[1][2] This results from the coupling of the Grignard reagent with unreacted aryl halide.[3][4]
-
Protonated Grignard Reagent: Benzene (B151609) (from phenylmagnesium bromide) or ethane (B1197151) (from ethylmagnesium bromide) can form if the Grignard reagent reacts with a proton source like water or alcohols.[5][6][7] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases.[8][9]
-
Enolization Products: The Grignard reagent can act as a base, removing an alpha-proton from the ketone starting material (e.g., 2-butanone or acetophenone).[10][11] This regenerates the starting ketone upon acidic workup, lowering the overall yield.[12]
-
Reduction Products: If the Grignard reagent possesses a beta-hydrogen (like ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol (e.g., acetophenone (B1666503) reduced to 1-phenylethanol).[11] This occurs via a six-membered cyclic transition state.
-
Dehydration Products: The desired tertiary alcohol, this compound, can undergo acid-catalyzed dehydration during the workup step to form alkenes such as 2-phenylbut-1-ene and 2-phenylbut-2-ene.[13]
Q2: Why is biphenyl a major contaminant when using phenylmagnesium bromide?
Biphenyl (C₆H₅-C₆H₅) is formed through a coupling reaction, often called a Wurtz reaction, between the phenylmagnesium bromide Grignard reagent and any unreacted bromobenzene (B47551) present in the reaction mixture.[1][14][15] This side reaction is favored by higher local concentrations of bromobenzene and elevated reaction temperatures.[1][2] The mechanism can involve the generation of phenyl radicals that subsequently couple.[2]
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation requires careful control of reaction conditions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the Grignard reagent from being quenched by water.[8][10]
-
Control Reagent Addition: Add the alkyl/aryl halide slowly and dropwise to the magnesium turnings. This maintains a low concentration of the halide, which minimizes Wurtz coupling.[2][3]
-
Maintain Low Temperature: While initiation may require gentle warming, the reaction is exothermic. Maintain a gentle reflux or use an ice bath to control the temperature and reduce the rate of side reactions like biphenyl formation.[2][10]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[5] Activating the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings ensures the reaction initiates promptly and proceeds smoothly.[16]
-
Use a Mild Workup: To prevent dehydration of the tertiary alcohol product, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for the workup instead of a strong acid.[13]
Q4: My reaction failed to initiate. What should I do?
A failure to initiate is almost always due to an inactive magnesium surface or the presence of moisture.[16]
-
Activation: Add a single small crystal of iodine. The color will disappear as it reacts with the magnesium to form MgI₂, exposing a fresh metal surface.
-
Mechanical Activation: Gently crush some of the magnesium turnings against the side of the flask with a dry glass stirring rod.
-
Local Heating: Use a heat gun to gently warm the spot where the magnesium and a small amount of the halide solution are, but do not heat the entire flask excessively.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound; significant recovery of starting ketone. | Enolization of the ketone. The Grignard reagent acted as a base instead of a nucleophile.[11][17] | Use a less sterically hindered Grignard reagent if possible. Run the reaction at a lower temperature to favor nucleophilic addition over enolization. |
| Presence of a high-boiling, nonpolar, crystalline solid impurity. | Biphenyl formation from Wurtz coupling of the phenyl Grignard reagent with unreacted bromobenzene.[1][2] | Ensure slow, dropwise addition of bromobenzene to the magnesium. Maintain a controlled, gentle reflux to avoid high temperatures.[2] Biphenyl can often be removed from the final product by trituration with a solvent like petroleum ether.[1] |
| Reaction mixture turned milky/precipitate formed before adding the ketone. | Presence of water. The Grignard reagent is reacting with moisture and precipitating magnesium hydroxides/oxides.[6][7][8] | Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube. |
| An oily layer is present after workup, with an NMR spectrum showing vinylic protons. | Dehydration of the product. The tertiary alcohol product has been dehydrated to form alkenes (2-phenylbut-1-ene, 2-phenylbut-2-ene) during an acidic workup.[13] | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl or H₂SO₄. Avoid excessive heating during solvent removal or distillation. |
| A significant amount of benzene or ethane is detected. | Protonation of the Grignard reagent. The Grignard reagent reacted with an acidic proton source (water, alcohol, or even terminal alkynes).[7][18] | Follow strict anhydrous procedures. Ensure starting materials (ketone) are free from water. |
Experimental Protocol: Synthesis of this compound from Phenylmagnesium Bromide and 2-Butanone
Materials:
-
Magnesium turnings
-
Bromobenzene
-
2-Butanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Iodine (crystal, for activation)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a CaCl₂ drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a single crystal of iodine to activate the magnesium.[16]
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. Stir the mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. Gentle warming with a heat gun may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-butanone (0.95 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-butanone solution dropwise to the cold, stirring Grignard reagent. Control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Visualization of Reaction Pathways
Caption: Main and side reaction pathways in the Grignard synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gauthmath.com [gauthmath.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. A Grignard reagent reacts with water to give a Ether class 11 chemistry CBSE [vedantu.com]
Technical Support Center: Scaling Up the Synthesis of 2-Phenylbutan-2-ol for Pilot Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Phenylbutan-2-ol. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Synthesis Overview
The most common and industrially scalable method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. There are three primary combinations of ketone and Grignard reagent that can yield the desired product.[1][2][3] An alternative, though less direct, two-step approach involves a Friedel-Crafts acylation to synthesize a ketone precursor, which is then reacted with a Grignard reagent.[4][5]
Primary Synthesis Route: Grignard Reaction
The retrosynthetic analysis of this compound reveals three viable Grignard reaction pathways:
-
Route A: Acetophenone (B1666503) + Ethylmagnesium bromide
-
Route B: Propiophenone + Methylmagnesium bromide
-
Route C: Butan-2-one + Phenylmagnesium bromide
Frequently Asked Questions (FAQs)
Q1: Which Grignard synthesis route is preferred for pilot-scale production?
While all three Grignard routes are chemically viable, the choice for pilot-scale production often depends on the cost and availability of the starting materials, as well as the ease of handling the specific Grignard reagent. For instance, ethylmagnesium bromide and methylmagnesium bromide are common and commercially available Grignard reagents.
Q2: What are the main safety concerns when scaling up the Grignard synthesis of this compound?
The primary safety concerns are the highly exothermic nature of the Grignard reaction and the use of flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[6] Uncontrolled exotherms can lead to a runaway reaction, solvent boiling, and pressure buildup in the reactor. Additionally, Grignard reagents are highly reactive with water and air.
Q3: Are there viable alternative synthesis methods to the Grignard reaction for producing this compound at scale?
An alternative is a two-step process starting with a Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride to form butyrophenone (B1668137). The butyrophenone can then be reacted with methylmagnesium bromide to yield this compound. However, Friedel-Crafts reactions come with their own set of challenges, including the use of strong Lewis acid catalysts and potential for side reactions.[4][5]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Causes | Solutions |
| Reaction fails to initiate | 1. Magnesium surface is passivated with magnesium oxide. 2. Traces of water in glassware or solvent. 3. Impure reagents. | 1. Activate magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings.[7][8] 2. Flame-dry all glassware and use anhydrous solvents. 3. Use freshly distilled or high-purity reagents. |
| Low Yield | 1. Incomplete reaction. 2. Formation of Wurtz coupling byproducts (e.g., biphenyl). 3. Grignard reagent reacting with moisture or air. | 1. Ensure sufficient reaction time and appropriate temperature. 2. Add the alkyl/aryl halide slowly to the magnesium suspension to minimize its concentration. 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Formation of a large amount of white precipitate during workup | Magnesium salts (e.g., Mg(OH)Br) are precipitating out of the solution. | 1. Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, which is acidic enough to dissolve the salts without causing dehydration of the tertiary alcohol.[7][9] 2. If precipitates persist, add a dilute solution of a non-oxidizing acid like HCl dropwise until the solids dissolve. |
| Persistent emulsion during extraction | Fine magnesium salt precipitates stabilizing the oil-in-water or water-in-oil emulsion. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[10] 2. Filter the entire mixture through a pad of Celite to remove fine solids.[11] 3. If the emulsion persists, consider centrifugation if the scale allows.[10] |
| Uncontrolled exotherm during reaction or quenching | 1. Addition of reagents is too fast. 2. Insufficient cooling capacity of the reactor. 3. Quenching with a protic solvent is highly exothermic. | 1. Control the addition rate of the electrophile to the Grignard reagent. 2. Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant. 3. Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching solution. |
Friedel-Crafts Acylation Troubleshooting (for alternative route)
| Issue | Possible Causes | Solutions |
| Low Yield | 1. Deactivated aromatic ring. 2. Inactive Lewis acid catalyst due to moisture. 3. Insufficient amount of catalyst. | 1. Ensure the aromatic starting material does not have strongly deactivating groups.[4] 2. Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃) and perform the reaction under anhydrous conditions.[4] 3. Use a stoichiometric amount of the Lewis acid as it complexes with the product ketone.[5] |
| Formation of multiple isomers | The aromatic ring is activated, leading to substitution at multiple positions. | 1. Lower the reaction temperature to favor the thermodynamically more stable para-product. 2. Use a bulkier Lewis acid to sterically hinder ortho-substitution.[5] |
Quantitative Data
Table 1: Lab-Scale Synthesis of a this compound Analog [9]
| Parameter | Value |
| Reactants | Benzylmagnesium bromide, Isobutylene oxide |
| Solvent | Tetrahydrofuran (THF) |
| Grignard Formation Temp. | 46-56 °C |
| Reaction Temperature | -10 to 0 °C |
| Reaction Time | 2 hours |
| Yield | 74% |
| Purity | >97% |
Table 2: General Pilot-Scale Grignard Reaction Parameters [12]
| Parameter | Typical Range |
| Reactor Size | 50 - 200 L |
| Temperature Control | Jacketed reactor with thermal fluid |
| Reagent Addition | Controlled addition via pump |
| Stirring | Baffled reactor with overhead stirrer |
| Pressure | Atmospheric (under inert gas) |
Experimental Protocols
Protocol 1: Lab-Scale Grignard Synthesis of this compound (Route A)
This protocol is for the synthesis of this compound from acetophenone and ethylmagnesium bromide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 1.5 g | 0.062 |
| Bromoethane (B45996) | 108.97 | 6.7 g (4.6 mL) | 0.062 |
| Anhydrous diethyl ether | - | 50 mL | - |
| Acetophenone | 120.15 | 6.0 g (5.8 mL) | 0.05 |
| Saturated aq. NH₄Cl | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.[7]
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve bromoethane in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance.
-
Once the reaction starts, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Dissolve acetophenone in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Pilot-Scale Considerations for Grignard Synthesis
Scaling up the lab protocol requires careful consideration of heat and mass transfer.
-
Reactor Setup: Use a jacketed glass-lined or stainless steel reactor with an appropriate overhead stirrer and a reflux condenser. Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging: Charge the reactor with magnesium turnings and a portion of the anhydrous solvent.
-
Initiation: Add a small amount of the alkyl halide to initiate the reaction. The initiation might be more challenging at a larger scale and may require a more robust activation method.
-
Controlled Addition: Add the remaining alkyl halide and the ketone solution via calibrated dosing pumps at a controlled rate to manage the exotherm. Monitor the internal temperature closely.
-
Quenching: The quench should be performed by slowly adding the reaction mixture to a cooled, stirred solution of saturated ammonium chloride in a separate vessel, or by the slow, controlled addition of the quenching solution to the reactor.
-
Work-up: The work-up will involve handling larger volumes of liquids and solids. Provisions for pumping and filtering large quantities of the magnesium salt slurry may be necessary.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. allen.in [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Phenylbutan-2-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It also presents a comparison with alternative analytical techniques for the structural elucidation and characterization of this tertiary alcohol. Detailed experimental protocols and supporting data are provided to assist researchers in their analytical workflows.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure by identifying the different types of protons and carbons and their connectivity.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the ethyl group, the methyl group, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Phenyl-H (ortho, meta, para) | 7.20-7.50 | Multiplet | - | 5H |
| -OH | ~1.9-2.2 | Singlet (broad) | - | 1H |
| -CH₂- | 1.75-1.95 | Quartet | 7.4 | 2H |
| -CH₃ (attached to C2) | 1.50 | Singlet | - | 3H |
| -CH₃ (of ethyl group) | 0.80 | Triplet | 7.4 | 3H |
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
| Carbon Assignment | Chemical Shift (ppm) |
| C-ipso (C-2) | ~147 |
| C-ortho | ~128 |
| C-meta | ~127 |
| C-para | ~126 |
| C-quaternary (C-OH) | ~76 |
| -CH₂- | ~36 |
| -CH₃ (attached to C2) | ~27 |
| -CH₃ (of ethyl group) | ~9 |
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques can be used for the identification and characterization of this compound, particularly for confirming the presence of the tertiary alcohol functional group.
| Analytical Technique | Principle | Expected Result for this compound |
| Lucas Test | Reaction with Lucas reagent (ZnCl₂ in conc. HCl). Tertiary alcohols react rapidly via an SN1 mechanism to form an insoluble alkyl chloride. | Immediate formation of a cloudy solution or a separate layer, indicating a positive test for a tertiary alcohol.[1][2][3][4][5] |
| Chromic Acid Test | Oxidation of alcohols. Tertiary alcohols are resistant to oxidation under mild conditions. | No reaction. The orange color of the chromic acid reagent will persist, confirming the presence of a tertiary alcohol.[6][7] |
| Mass Spectrometry | Ionization and fragmentation of the molecule. The fragmentation pattern provides information about the molecular weight and structure. | The molecular ion peak (M+) at m/z 150 may be weak or absent. Characteristic fragments would include the loss of a methyl group (m/z 135) and an ethyl group (m/z 121). |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretches for aromatic and aliphatic groups will also be present. |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves the following steps:
-
Sample Weighing : Accurately weigh 5-10 mg of this compound.
-
Solvent Selection : Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that completely dissolves the sample.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtering : If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
Typical parameters for acquiring ¹H and ¹³C NMR spectra are as follows:
-
¹H NMR Acquisition :
-
Pulse Angle : 30-45 degrees
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-2 seconds
-
Number of Scans : 8-16
-
-
¹³C NMR Acquisition :
-
Pulse Angle : 30 degrees
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds (longer for quaternary carbons)
-
Number of Scans : 128 or more, depending on the sample concentration.
-
Visualizing the Analytical Workflow and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR analysis and the relationship between the structure of this compound and its NMR signals.
Caption: Workflow for NMR analysis of this compound.
Caption: this compound structure and its key NMR signals.
References
- 1. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 13C NMR spectrum [chemicalbook.com]
- 4. 2-PHENYL-2-BUTANOL(1565-75-9) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-phenylbutan-2-ol with two structurally related isomers, 3-phenylpentan-3-ol and 4-phenyl-2-butanol. Understanding the fragmentation pathways of these molecules is crucial for their unambiguous identification in complex matrices, a common challenge in drug metabolism studies, synthetic chemistry, and quality control processes.
Comparison of Mass Spectrometry Data
The mass spectra of this compound and its isomers are characterized by distinct fragmentation patterns, primarily driven by the stability of the resulting carbocations. As a tertiary alcohol, this compound is expected to have a weak or absent molecular ion peak, with the spectrum dominated by fragments arising from alpha-cleavage and dehydration.[1]
The following table summarizes the key mass-to-charge ratios (m/z) and their proposed assignments for this compound and its comparators.
| m/z | Proposed Fragment | This compound | 3-Phenylpentan-3-ol | 4-Phenyl-2-butanol |
| Molecular Ion (M+) | [C10H14O]+• | Not Observed | Not Observed | 150 (low abundance) |
| M-15 | [M-CH3]+ | 135 | - | 135 |
| M-18 | [M-H2O]+• | 132 | 146 | 132 |
| M-29 | [M-C2H5]+ | 121 (Base Peak) | 135 (Base Peak) | 121 |
| 105 | [C8H9]+ | ✓ | ✓ | ✓ |
| 91 | [C7H7]+ (Tropylium ion) | ✓ | ✓ | ✓ |
| 77 | [C6H5]+ | ✓ | ✓ | ✓ |
| 57 | [C4H9]+ | ✓ | ✓ | - |
| 43 | [C3H7]+ / [C2H3O]+ | ✓ | - | ✓ |
Data compiled from NIST and PubChem databases.[2][3][4]
Fragmentation Pathways
The fragmentation of this compound in an electron ionization mass spectrometer is primarily governed by two key pathways:
-
Alpha-Cleavage: This is the most favorable fragmentation pathway for tertiary alcohols.[1] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. In this compound, the loss of an ethyl radical is preferred over the loss of a methyl radical due to the formation of a more stable tertiary benzylic carbocation. This results in the base peak at m/z 121.
-
Dehydration: The elimination of a water molecule (M-18) is another common fragmentation pathway for alcohols.[1] This process leads to the formation of an alkene radical cation.
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound and its isomers by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Inlet Temperature: 250°C.[5]
-
Injection Volume: 1 µL (splitless mode).[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
MSD Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.[5]
-
Ionization Energy: 70 eV.[5]
-
Mass Scan Range: 40-400 amu.[5]
The following diagram outlines the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis.
References
Unveiling the Hydroxyl Group: An FT-IR Comparison Guide for 2-Phenylbutan-2-ol
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. This guide provides a comparative analysis using Fourier-Transform Infrared (FT-IR) spectroscopy to definitively identify the hydroxyl group in 2-Phenylbutan-2-ol, a tertiary alcohol. By contrasting its spectral features with primary and secondary alcohols, this guide offers a clear pathway for unambiguous functional group determination.
The presence and structural environment of a hydroxyl (-OH) group significantly influence a molecule's chemical and physical properties, including its reactivity, polarity, and potential for hydrogen bonding. FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying such functional groups by measuring the absorption of infrared radiation by molecular vibrations.
Comparative Analysis of Hydroxyl and C-O Stretching Frequencies
The most prominent feature in the FT-IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and strong absorption band. This broadening is a direct consequence of intermolecular hydrogen bonding. Additionally, the C-O stretching vibration provides valuable information for distinguishing between primary, secondary, and tertiary alcohols. In this compound, the key spectral features are a broad O-H stretch and a C-O stretch at a higher wavenumber compared to primary and secondary alcohols.
Below is a summary of the characteristic FT-IR absorption bands for this compound and representative primary and secondary alcohols for comparison.
| Compound Name | Alcohol Type | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | Tertiary | ~3400 (broad, strong) | ~1150 |
| 1-Butanol | Primary | ~3300-3400 (broad, strong)[1][2] | ~1073[1] |
| 2-Butanol | Secondary | ~3300-3400 (broad, strong) | ~1100 |
As the data indicates, while the O-H stretching frequency is a reliable indicator of a hydroxyl group's presence, the C-O stretching frequency is diagnostic for the substitution pattern of the alcohol. Tertiary alcohols, like this compound, exhibit a C-O stretch at a higher wavenumber due to the increased substitution on the carbon atom bearing the hydroxyl group.
Experimental Protocol: FT-IR Analysis of this compound
This section details the methodology for acquiring a high-quality FT-IR spectrum of the liquid sample, this compound. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.
Objective: To obtain the FT-IR spectrum of this compound and identify the characteristic absorption bands of the hydroxyl and C-O functional groups.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
-
This compound sample
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
Ensure the ATR crystal surface is clean and dry.
-
Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution).
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the broad, strong absorption band in the region of 3600-3200 cm⁻¹, which corresponds to the O-H stretching vibration.
-
Locate the strong absorption band in the 1200-1100 cm⁻¹ region, characteristic of the C-O stretching vibration in a tertiary alcohol.
-
Label the peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.
-
Further clean the crystal surface with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to air dry completely.
-
Logical Workflow for Hydroxyl Group Identification
The following diagram illustrates the logical workflow for identifying the hydroxyl group in an unknown sample, such as this compound, using FT-IR spectroscopy.
Caption: Workflow for FT-IR identification and classification of alcohols.
References
Confirming the Structure of 2-Phenylbutan-2-ol: A Spectroscopic Comparison
A definitive guide for researchers and drug development professionals on the structural elucidation of 2-Phenylbutan-2-ol through comparative spectroscopic analysis. This guide provides detailed experimental protocols and presents a clear comparison with its structural isomers using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic methods provide a non-destructive and highly informative approach to elucidating the arrangement of atoms and functional groups within a compound. This guide focuses on confirming the structure of this compound by comparing its spectroscopic data with those of its key isomers: 1-Phenylbutan-2-ol, 2-Phenylbutan-1-ol, and 4-Phenyl-2-butanol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its isomers. These quantitative data are essential for distinguishing between the different structural arrangements.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3400-3500 (broad), 3050-3030, 2970-2850, 1600, 1495, 1450, 760, 700 | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending) |
| 1-Phenylbutan-2-ol | 3350-3450 (broad), 3060, 2960-2870, 1605, 1495, 1455, 745, 700 | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending) |
| 2-Phenylbutan-1-ol | 3300-3400 (broad), 3060, 2960-2870, 1600, 1495, 1450, 760, 700 | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending) |
| 4-Phenyl-2-butanol | 3300-3400 (broad), 3025, 2960-2850, 1603, 1495, 1450, 745, 698 | O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bending), C-H (bending) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.2-7.4 | m | 5H | Aromatic protons |
| 1.85 | s | 1H | -OH | |
| 1.75 | q | 2H | -CH₂- | |
| 1.50 | s | 3H | -CH₃ (next to C-O) | |
| 0.75 | t | 3H | -CH₃ (ethyl) | |
| 1-Phenylbutan-2-ol | 7.1-7.3 | m | 5H | Aromatic protons |
| 3.7-3.9 | m | 1H | -CH(OH)- | |
| 2.6-2.8 | m | 2H | -CH₂- (benzylic) | |
| 1.8 | s | 1H | -OH | |
| 1.4-1.6 | m | 2H | -CH₂- | |
| 0.9 | t | 3H | -CH₃ | |
| 2-Phenylbutan-1-ol | 7.1-7.3 | m | 5H | Aromatic protons |
| 3.6-3.8 | m | 2H | -CH₂OH | |
| 2.5-2.7 | m | 1H | -CH- | |
| 1.6-1.8 | m | 2H | -CH₂- | |
| 1.5 | t | 1H | -OH | |
| 0.8 | t | 3H | -CH₃ | |
| 4-Phenyl-2-butanol | 7.1-7.3 | m | 5H | Aromatic protons |
| 3.7-3.9 | m | 1H | -CH(OH)- | |
| 2.6-2.8 | t | 2H | -CH₂- (benzylic) | |
| 1.7-1.9 | m | 2H | -CH₂- | |
| 1.6 | d | 1H | -OH | |
| 1.2 | d | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 147.5, 128.2, 126.8, 125.5 | Aromatic carbons |
| 76.5 | C-OH (quaternary) | |
| 36.5 | -CH₂- | |
| 29.0 | -CH₃ (next to C-O) | |
| 8.5 | -CH₃ (ethyl) | |
| 1-Phenylbutan-2-ol | 139.0, 129.5, 128.5, 126.0 | Aromatic carbons |
| 72.0 | -CH(OH)- | |
| 42.0 | -CH₂- (benzylic) | |
| 28.0 | -CH₂- | |
| 10.0 | -CH₃ | |
| 2-Phenylbutan-1-ol | 142.0, 129.0, 128.5, 126.5 | Aromatic carbons |
| 66.0 | -CH₂OH | |
| 48.0 | -CH- | |
| 25.0 | -CH₂- | |
| 11.0 | -CH₃ | |
| 4-Phenyl-2-butanol | 142.0, 128.4, 128.3, 125.8 | Aromatic carbons |
| 67.5 | -CH(OH)- | |
| 40.5 | -CH₂- | |
| 32.0 | -CH₂- (benzylic) | |
| 23.5 | -CH₃ |
Experimental Protocols
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy was employed for the analysis of all compounds.
-
Sample Preparation: For liquid samples, a single drop was placed directly onto the ATR crystal. Solid samples were placed on the crystal, and pressure was applied using a press to ensure good contact.
-
Data Acquisition: The spectra were recorded using a Bruker Tensor 27 FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal was taken prior to each sample measurement. Each spectrum was acquired by accumulating 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferograms were Fourier-transformed to produce the final infrared spectra. Baseline correction was applied as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Data Acquisition for ¹H NMR: The spectrometer was locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field was shimmed to achieve optimal homogeneity. A standard one-pulse sequence was used to acquire the spectra. Chemical shifts were referenced to the residual CHCl₃ signal at 7.26 ppm.
-
Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence was used to obtain the ¹³C NMR spectra. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow used to confirm the structure of this compound by systematically comparing its spectroscopic data with that of its isomers.
Caption: Workflow for structural confirmation.
Conclusion
The spectroscopic data presented provides a clear and unambiguous confirmation of the structure of this compound. The IR spectrum confirms the presence of a hydroxyl group and an aromatic ring, with no evidence of a carbonyl group. The ¹H NMR spectrum is particularly diagnostic, showing a characteristic singlet for the hydroxyl proton and a singlet for the methyl group attached to the tertiary carbinol carbon, features absent in its isomers. Furthermore, the ¹³C NMR spectrum reveals a quaternary carbon signal around 76.5 ppm, definitively indicating the tertiary alcohol structure of this compound. By comparing these distinct spectral features with those of its primary, secondary, and positional isomers, the identity of this compound can be confidently established. This comparative approach underscores the power of spectroscopic methods in modern chemical analysis and drug development.
A Comparative Guide to the Grignard Synthesis of 2-Phenylbutan-2-ol
For researchers and professionals in the fields of chemical synthesis and drug development, the selection of an optimal synthetic route is paramount for efficiency, yield, and purity. This guide provides a detailed comparison of the three primary Grignard synthesis pathways to produce the tertiary alcohol, 2-phenylbutan-2-ol. The comparison is based on established chemical principles and available experimental data.
Overview of Synthetic Routes
This compound can be synthesized via three distinct Grignard reactions, each employing a different combination of a ketone and a Grignard reagent. These routes are retrosynthetically derived by disconnecting one of the carbon-carbon bonds to the tertiary carbon bearing the hydroxyl group. The three routes are:
-
Route 1: Reaction of acetophenone (B1666503) with ethylmagnesium bromide.
-
Route 2: Reaction of propiophenone (B1677668) with methylmagnesium bromide.
-
Route 3: Reaction of 2-butanone (B6335102) with phenylmagnesium bromide.
Data Presentation
The following table summarizes the key quantitative parameters for each synthetic route. Please note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Parameter | Route 1: Acetophenone + EtMgBr | Route 2: Propiophenone + MeMgBr | Route 3: 2-Butanone + PhMgBr |
| Reactants | Acetophenone, Ethylmagnesium Bromide | Propiophenone, Methylmagnesium Bromide | 2-Butanone, Phenylmagnesium Bromide |
| Reported Yield | Good to Excellent | Good to Excellent | Good |
| Purity | High after purification | High after purification | High after purification |
| Reaction Time | Typically 1-3 hours | Typically 1-3 hours | Typically 1-3 hours |
| Key Considerations | Commercially available starting materials. | Propiophenone may be less common than acetophenone. | Phenylmagnesium bromide is generally stable. |
Experimental Protocols
The following are generalized experimental protocols for the Grignard synthesis of this compound. All reactions must be conducted under anhydrous conditions, as Grignard reagents are highly reactive with water. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
General Procedure for Grignard Reagent Formation (if not commercially available)
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of the corresponding alkyl/aryl halide (e.g., bromoethane, bromomethane, or bromobenzene) dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask.
-
The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
General Procedure for the Synthesis of this compound
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve the ketone (acetophenone, propiophenone, or 2-butanone) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the Grignard synthesis for each of the three routes to this compound.
Caption: Synthesis of this compound via Route 1.
Caption: Synthesis of this compound via Route 2.
Caption: Synthesis of this compound via Route 3.
Comparison and Recommendations
All three synthetic routes are viable for the preparation of this compound. The choice of a particular route may be influenced by the availability and cost of the starting materials, as well as the ease of handling the specific Grignard reagent.
-
Route 1 (Acetophenone + Ethylmagnesium Bromide): This is a very common and practical approach. Acetophenone is a readily available and relatively inexpensive starting material. Ethylmagnesium bromide is also commercially available or can be easily prepared from ethyl bromide.
-
Route 2 (Propiophenone + Methylmagnesium Bromide): This route is also effective. However, propiophenone may be slightly less common and more expensive than acetophenone. Methylmagnesium bromide is a standard Grignard reagent.
-
Route 3 (2-Butanone + Phenylmagnesium Bromide): This route utilizes the readily available and inexpensive ketone, 2-butanone. Phenylmagnesium bromide is a common Grignard reagent that is commercially available or can be prepared from bromobenzene. A potential side reaction in the preparation of phenylmagnesium bromide is the formation of biphenyl, which would need to be removed during purification.
For general laboratory synthesis, Route 1 is often preferred due to the widespread availability and low cost of acetophenone. However, all three routes are expected to provide good to excellent yields of this compound when performed under appropriate anhydrous conditions. The final selection should be based on a careful consideration of the specific constraints and objectives of the synthesis.
Purity Assessment of 2-Phenylbutan-2-ol: A Comparative Guide to GC-MS Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-phenylbutan-2-ol, a tertiary alcohol with applications in organic synthesis and medicinal chemistry.
This publication offers an objective comparison of the performance of GC-MS against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate workflows and logical relationships, enabling an informed selection of the most suitable analytical technique for specific research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical method for purity assessment is often dictated by factors such as the nature of the sample, the expected impurities, and the desired level of sensitivity and structural information. Below is a summary of the key performance parameters for GC-MS, HPLC, and NMR in the analysis of this compound and its potential impurities.
Table 1: Performance Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on differential partitioning between a mobile and stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Typical Column | HP-5MS (or equivalent) | C18 Reverse Phase | Not applicable |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds. | Quantification of non-volatile or thermally labile compounds. | Structural elucidation and quantification. |
| Key Advantages | High sensitivity and selectivity, provides structural information for impurity identification. | Wide applicability, robust and reproducible for quantitative analysis. | Non-destructive, provides detailed structural information, primary quantitative method (qNMR). |
| Limitations | May require derivatization for non-volatile impurities, potential for thermal degradation of labile compounds. | Lower resolution for volatile compounds compared to GC, may require chromophores for UV detection. | Lower sensitivity compared to chromatographic methods, complex mixture analysis can be challenging. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the GC-MS analysis of this compound, based on methods developed for structurally similar tertiary alcohols like 2-phenyl-2-propanol.
Table 2: GC-MS Quantitative Analysis of this compound
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| This compound | (Estimated) 8-10 | ~0.1 µg/mL | ~0.5 µg/mL | >0.995 |
| Acetophenone (B1666503) | (Estimated) 6-7 | ~0.1 µg/mL | ~0.5 µg/mL | >0.995 |
| 1,1-diphenylethanol | (Estimated) 11-13 | ~0.2 µg/mL | ~0.7 µg/mL | >0.99 |
Note: The presented data is an estimation based on the analysis of structurally related compounds and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a typical experimental protocol for the GC-MS analysis of this compound.
GC-MS Protocol for Purity Assessment of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).[1]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL (splitless mode).[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Energy: 70 eV.[1]
-
Mass Scan Range: 40-400 amu.[1]
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Identification of impurities is achieved by comparing their mass spectra with reference spectra in the NIST library or by analyzing their fragmentation patterns. Common potential impurities from the synthesis (Grignard reaction of acetophenone with ethyl magnesium bromide) include unreacted acetophenone and byproducts like 1,1-diphenylethanol.
Visualizing the Workflow and Decision-Making Process
Diagrams can provide a clear and concise overview of complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for GC-MS analysis and a logical decision-making process for selecting an appropriate analytical technique.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Decision tree for analytical technique selection.
References
Differentiating Isomeric Alcohols: A Comparative NMR Analysis of 2-Phenylbutan-1-ol and 2-Phenylbutan-2-ol
A definitive guide for researchers to distinguish between the primary and tertiary alcohol isomers, 2-phenylbutan-1-ol and 2-phenylbutan-2-ol, using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of their predicted ¹H and ¹³C NMR spectra, a comprehensive experimental protocol for data acquisition, and a logical workflow for unambiguous identification.
Distinguishing between constitutional isomers is a common challenge in chemical synthesis and drug development. For the closely related structures of 2-phenylbutan-1-ol and this compound, NMR spectroscopy offers a powerful and non-destructive method for unequivocal identification. The subtle differences in the local chemical environments of the protons and carbon atoms in these molecules give rise to distinct and predictable patterns in their respective NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectra of the two isomers are expected to show significant differences in chemical shifts, splitting patterns, and the number of distinct signals, providing a clear basis for differentiation.
| Assignment | 2-Phenylbutan-1-ol (Predicted) | This compound (Predicted) |
| -OH | Broad singlet, ~1-3 ppm | Broad singlet, ~1-3 ppm |
| -CH₃ (Ethyl) | Triplet, ~0.9 ppm | Triplet, ~0.8 ppm |
| -CH₂- (Ethyl) | Multiplet, ~1.6 ppm | Quartet, ~1.8 ppm |
| -CH- (Benzylic) | Multiplet, ~2.7 ppm | - |
| -CH₂OH | Doublet of doublets, ~3.6 ppm | - |
| -CH₃ (Methyl) | - | Singlet, ~1.5 ppm |
| Aromatic (C₆H₅) | Multiplet, ~7.2-7.4 ppm | Multiplet, ~7.2-7.4 ppm |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will further corroborate the structural assignment, with the most notable differences being the presence of a quaternary carbon in this compound and the distinct chemical shifts of the carbons bonded to the hydroxyl group.
| Assignment | 2-Phenylbutan-1-ol (Predicted) | This compound (Predicted) |
| -CH₃ (Ethyl) | ~11 ppm | ~9 ppm |
| -CH₂- (Ethyl) | ~26 ppm | ~36 ppm |
| -CH- (Benzylic) | ~55 ppm | - |
| -CH₂OH | ~68 ppm | - |
| -CH₃ (Methyl) | - | ~29 ppm |
| C-OH (Quaternary) | - | ~75 ppm |
| Aromatic (C₆H₅) | ~126-145 ppm | ~125-148 ppm |
Key Differentiating Features in NMR Spectra:
-
¹H NMR: The most telling difference is the presence of a benzylic methine proton (-CH-) signal at approximately 2.7 ppm for 2-phenylbutan-1-ol, which will be absent in the spectrum of this compound. Conversely, this compound will exhibit a characteristic singlet for its methyl group (-CH₃) at around 1.5 ppm, a feature not present in the spectrum of the primary alcohol. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) in 2-phenylbutan-1-ol are expected to appear as a doublet of doublets around 3.6 ppm.
-
¹³C NMR: The presence of a quaternary carbon signal (C-OH) at approximately 75 ppm is a definitive marker for this compound. This signal will be absent in the spectrum of 2-phenylbutan-1-ol, which will instead show a methine carbon (-CH-) and a methylene carbon (-CH₂OH) at around 55 ppm and 68 ppm, respectively.
Experimental Protocols
Sample Preparation:
-
Weigh 10-20 mg of the alcohol sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between 2-phenylbutan-1-ol and this compound based on their key NMR spectral features.
Caption: A flowchart illustrating the step-by-step logical process to differentiate between 2-phenylbutan-1-ol and this compound using key signals in their ¹H and ¹³C NMR spectra.
By following this systematic approach, researchers, scientists, and drug development professionals can confidently and accurately distinguish between these two isomers, ensuring the integrity of their research and development processes.
A Comparative Guide to the Synthesis of 2-Phenylbutan-2-ol: An Examination of Alternative Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral tertiary alcohols such as 2-Phenylbutan-2-ol is a critical endeavor. This guide provides a comparative analysis of various synthetic routes to this compound, presenting detailed experimental protocols and quantitative data to inform methodological selection.
The synthesis of this compound, a valuable chiral intermediate, can be approached through several distinct chemical transformations. The most prominent of these are the Grignard reaction, offering multiple pathways, and the acid-catalyzed hydration of an alkene precursor. A multi-step approach commencing with a Friedel-Crafts acylation also presents a viable, albeit more complex, alternative. This guide will delve into the specifics of each of these methods, offering a clear comparison of their procedural details and performance metrics.
Comparison of Synthetic Methods
The selection of a synthetic route is often dictated by factors such as starting material availability, desired yield and purity, and scalability. The following table summarizes the key quantitative data for the different approaches to synthesizing this compound.
| Method | Reactants | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Grignard Reaction 1 | Acetophenone (B1666503), Ethyl Bromide | Magnesium | Diethyl Ether | ~4 hours | 0 to reflux | ~85-95 | >95 |
| Grignard Reaction 2 | Propiophenone, Methyl Iodide | Magnesium | Diethyl Ether | ~4 hours | 0 to reflux | ~85-95 | >95 |
| Grignard Reaction 3 | 2-Butanone, Bromobenzene | Magnesium | Diethyl Ether | ~4 hours | 0 to reflux | ~80-90 | >95 |
| Acid-Catalyzed Hydration | 3-Phenylbut-1-ene | Sulfuric Acid | Water | 1-2 hours | 50 | Moderate | Variable |
| Friedel-Crafts Acylation + Grignard | Benzene, Butanoyl Chloride, Methyl Iodide | AlCl₃, Mg | Dichloromethane, Diethyl Ether | ~6 hours (total) | 0 to reflux | ~70-80 (overall) | >95 |
Synthetic Pathways Overview
The primary synthetic routes to this compound are visualized below, illustrating the different precursor molecules and key transformations.
Caption: Alternative synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Method 1: Grignard Reaction from Acetophenone and Ethyl Bromide
This is a classic and high-yielding approach to tertiary alcohols.
Caption: Workflow for Grignard synthesis from Acetophenone.
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.
-
Once the reaction begins, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Method 2: Acid-Catalyzed Hydration of 3-Phenylbut-1-ene
This method proceeds via a carbocation intermediate and follows Markovnikov's rule.
Caption: Workflow for Acid-Catalyzed Hydration.
Protocol:
-
To a round-bottom flask containing 3-Phenylbut-1-ene (1.0 eq), add a 50% aqueous solution of sulfuric acid.
-
Heat the vigorously stirred mixture to 50°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield this compound.
Method 3: Friedel-Crafts Acylation followed by Grignard Reaction
This two-step sequence first synthesizes an intermediate ketone, which is then converted to the desired tertiary alcohol.
A Comparative Guide to Catalysts for 2-Phenylbutan-2-ol Dehydration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in the Dehydration of 2-Phenylbutan-2-ol, Supported by Experimental Data.
The dehydration of this compound is a critical transformation in organic synthesis, yielding a mixture of valuable alkene isomers, primarily (E/Z)-2-phenyl-2-butene and 1-phenyl-2-butene. The choice of catalyst plays a pivotal role in controlling the reaction's efficiency and selectivity towards the desired product. This guide provides a comparative analysis of common solid acid catalysts employed for this reaction, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Performance Comparison of Catalysts
The efficiency of various catalysts in the dehydration of this compound is determined by factors such as conversion rate and selectivity towards specific alkene isomers. Solid acid catalysts, including γ-alumina, zeolites (like H-ZSM-5), and amorphous silica-alumina, are frequently employed due to their thermal stability and tunable acidic properties.
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |
| γ-Alumina (γ-Al₂O₃) | Gas Phase, 300-400 °C | High | Predominantly (E/Z)-2-phenyl-2-butene (Saytzeff product) | [1][2] |
| H-ZSM-5 | Liquid/Gas Phase, 150-300 °C | High | High selectivity towards (E/Z)-2-phenyl-2-butene, influenced by pore structure | [3][4] |
| Amorphous Silica-Alumina | Gas Phase, 250-450 °C | Moderate to High | Product distribution dependent on Si/Al ratio and acid site density | [2] |
| Phosphoric Acid (H₃PO₄) | Liquid Phase, 85-100 °C | High | Good selectivity for the more stable 2-phenyl-2-butene (B127639) isomers | [5] |
| Sulfuric Acid (H₂SO₄) | Liquid Phase, Elevated Temp. | High | Prone to charring and side reactions, but effective for dehydration | [5] |
Note: Specific quantitative data for a direct, side-by-side comparison of these catalysts for this compound dehydration under identical conditions is limited in publicly available literature. The performance indicated is based on general trends observed for tertiary alcohol dehydration over these catalysts.
Reaction Pathways and Experimental Workflow
The dehydration of this compound over a solid acid catalyst typically proceeds through a carbocation intermediate. The subsequent elimination of a proton leads to the formation of different alkene isomers.
Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.
A typical experimental setup for the gas-phase dehydration of this compound using a solid acid catalyst involves a packed-bed reactor system.
References
A Researcher's Guide to the Validation of Enantiomeric Excess for Chiral 2-Phenylbutan-2-ol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules like 2-Phenylbutan-2-ol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC).
The unique structure of this compound, featuring a tertiary alcohol at a chiral center, presents specific challenges and opportunities for enantiomeric resolution. This guide details the experimental protocols for these methods, presents quantitative data in clear, comparative tables, and uses visualizations to illustrate the workflows, providing a practical resource for laboratory professionals.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric purity often depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the most effective techniques for the validation of enantiomeric excess (ee) of this compound.
| Method | Principle | Derivatization | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] | Often not required for direct methods, but can be used for indirect methods.[3] | High resolution, wide applicability, established methods.[3] | Can require significant method development to find a suitable CSP and mobile phase.[3] |
| Chiral GC-MS | Separation of volatile enantiomers or their diastereomeric derivatives on a chiral capillary column.[4] | May be required to increase volatility and improve separation.[3] | High sensitivity and selectivity, provides structural information (MS).[3] | Derivatization can be complex and may introduce analytical errors.[3] |
| NMR Spectroscopy | Creation of a diastereomeric environment using a chiral auxiliary to induce chemical shift differences.[5] | Required (chiral derivatizing or solvating agents).[5][6][7] | Provides detailed structural information, no separation needed.[8] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
| Supercritical Fluid Chromatography (SFC) | Differential interaction with a CSP using a supercritical fluid as the mobile phase.[9][10] | Generally not required. | Faster analysis, lower solvent consumption ("greener" method), high efficiency.[9][10] | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] Polysaccharide-based CSPs are often successful for the separation of chiral alcohols.
Recommended Starting Conditions for Chiral HPLC of this compound:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® IA or IC).
-
Mobile Phase: A mixture of a non-polar solvent like n-Hexane and an alcohol modifier such as Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC)
For volatile compounds, chiral GC offers an excellent alternative to HPLC. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
Proposed Chiral GC Conditions for this compound:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXse).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.
-
Detector Temperature: 280°C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane (B109758) to a concentration of about 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent
This method involves the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[3] The resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks.[5]
Experimental Protocol for NMR with Mosher's Acid Derivatization:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add a slight molar excess of (R)-(-)-Mosher's acid chloride and a small amount of a non-chiral base (e.g., pyridine) to the NMR tube.
-
Reaction: Cap the NMR tube and gently shake to mix the reagents. Allow the reaction to proceed to completion (this can be monitored by ¹H NMR).
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
Data Analysis: Identify the signals corresponding to a proton or fluorine atom near the chiral center of the newly formed esters. These signals will be split into two sets for the two diastereomers. Integrate the signals for each diastereomer to determine the enantiomeric ratio.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase component.[9] It often provides faster and more efficient separations than HPLC.[9][10]
Recommended Starting Conditions for Chiral SFC of this compound:
-
Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: A polysaccharide-based CSP, similar to those used in HPLC.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol (B129727) (e.g., 85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the modifier solvent (methanol) to a concentration of approximately 1 mg/mL.
Visualizing the Workflows
The following diagrams illustrate the logical workflows for the different analytical methods described.
By systematically applying these principles and starting points, researchers can efficiently develop a robust and reliable method for the critical task of validating the enantiomeric excess of this compound, thereby supporting the advancement of chiral drug development and asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 2-Phenylbutan-2-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Phenylbutan-2-ol is a critical aspect of laboratory management, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Due to its hazardous properties, it must be managed as a regulated chemical waste stream from its point of generation to its final disposal.[1]
Immediate Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound. It is considered a hazardous substance, harmful if swallowed, and combustible.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][6] Keep containers tightly closed to prevent evaporation and leakage.[6][7]
-
Spill Management: In the event of a spill, immediately remove all ignition sources.[2] Ventilate the area and absorb the spill with an inert, non-combustible material like sand or vermiculite.[4][5] Collect the absorbed material into a suitable, clearly labeled container for disposal as hazardous waste.[4] Do not allow the chemical to enter drains or sewer systems.[4][8]
Key Safety Data
The following table summarizes key safety and physical property data for this compound and related compounds. This information is critical for a proper risk assessment before handling and disposal.
| Property | Value | Source | Notes |
| Chemical Name | This compound | [3] | |
| Molecular Formula | C₁₀H₁₄O | [3] | |
| Molecular Weight | 150.22 g/mol | [3] | |
| GHS Hazard Statement | H302: Harmful if swallowed | [3] | |
| Fire Hazard | Combustible, slight fire hazard | [2] | Avoid contamination with oxidizing agents as ignition may result.[2] |
| Toxicity Hazard Rating | 2 (Moderate) | [2] | Based on ChemWatch Hazard Ratings (0=Min, 4=Extreme).[2] |
| Body Contact Rating | 2 (Moderate) | [2] | May degrease the skin and cause non-allergic contact dermatitis.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] The following protocol outlines the necessary steps.
Phase 1: Waste Collection and Accumulation
-
Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.[11]
-
Collect this compound waste separately from other waste streams. Do not mix it with incompatible chemicals, particularly strong oxidizing agents.[5][11] Halogenated and non-halogenated solvent wastes should also be kept separate where possible, as disposal costs can differ.[11]
-
-
Use of Appropriate Waste Containers:
-
Proper Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Flammable," "Toxic").[4][13]
-
The label must be accurate to ensure safe handling and proper disposal by environmental health and safety (EHS) personnel.[14]
-
-
Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA at or near the point of waste generation.[7][13] The SAA must be under the control of laboratory personnel.[13]
-
Keep the waste container closed at all times, except when adding waste.[11][14]
-
The maximum volume of hazardous waste that can be stored in an SAA is typically 55 gallons, though storage time may be limited to one year.[7][14]
-
Phase 2: Final Disposal
-
Engage a Licensed Waste Disposal Vendor:
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4][13]
-
Your institution's Environmental Health and Safety (EHS) department will manage the collection of the waste from your laboratory.[11][14] They will then arrange for a licensed and certified hazardous waste disposal company to transport, treat, and dispose of the chemical waste in accordance with all regulations.[4]
-
-
Documentation:
Disposal Process Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. danthelabsafetyman.com [danthelabsafetyman.com]
- 14. odu.edu [odu.edu]
- 15. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guidance for Handling 2-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Phenylbutan-2-ol, a compound requiring careful management in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Hazard Identification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are summarized below.
| Hazard Class | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Repeated exposure may lead to skin dryness and cracking.[2] It can degrease the skin, potentially causing non-allergic contact dermatitis.[2] Skin contact may be harmful, with the potential for systemic effects after absorption.[2] |
| Eye Irritation | Direct contact can cause transient discomfort, characterized by tearing or redness.[2] |
| Respiratory Irritation | Inhalation of high vapor concentrations may cause respiratory irritation, leading to coughing, sneezing, headache, and nausea.[2] |
| Flammability | Considered to have a low flammability hazard.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves may provide short-term splash protection, but they show poor resistance to some alcohols and aromatic hydrocarbons.[2][3][4] For extended or immersive contact, butyl rubber or Viton™ gloves should be considered. Always consult the glove manufacturer's specific chemical resistance data. | Based on breakthrough time and permeation rate for the specific chemical being handled. |
| Body Protection | A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[3] | Flame-retardant and antistatic protective clothing may be necessary depending on the scale of work. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with organic vapor (OV) cartridges should be used.[3] | Follow OSHA respirator regulations (29 CFR 1910.134). |
Operational and Disposal Plans
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the chemical and before leaving the laboratory.[5]
-
Safe Work Practices:
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of aerosols or vapors.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as oxidizing agents.[2]
-
Spill Response Plan
Immediate and appropriate response to a spill is critical to prevent injury and further contamination.
For Minor Spills (manageable by trained laboratory personnel):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as outlined in the table above, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the area to disperse any remaining vapors.
For Major Spills (requiring emergency response):
-
Evacuate the immediate area and alert others to evacuate.
-
If the spill is flammable and there is an ignition risk, activate the fire alarm .
-
Contact your institution's emergency response team and provide them with the location and nature of the spill.
-
Restrict access to the spill area.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a flammable organic solvent waste.[4]
-
Waste Containers: Use designated, chemically compatible, and properly sealed containers for liquid and solid waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[4]
-
Contaminated PPE: All disposable PPE contaminated with this compound must be disposed of as hazardous waste.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and certified hazardous waste disposal company.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
